molecular formula C7H9N3O B573102 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine CAS No. 1211486-21-3

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Katalognummer: B573102
CAS-Nummer: 1211486-21-3
Molekulargewicht: 151.169
InChI-Schlüssel: HELHIZDMAGHEJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (CAS 1211486-21-3) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry research. It features a pyran ring fused to a pyrimidine core, a scaffold recognized for its diverse pharmacological potential. Compounds based on the pyranopyrimidine structure have been widely investigated for various biological activities. Research on closely related analogs, such as thiopyrano[4,3-d]pyrimidine derivatives, has demonstrated their utility as core structures in the development of novel anticancer agents. These analogs have shown promise as inhibitors of key signaling pathways, specifically the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) axis, which is abnormally active in many cancer cells. The structural flexibility of the pyranopyrimidine scaffold allows for derivatization at multiple positions, making it a valuable template for constructing libraries of molecules in drug discovery programs. Intended Use & Handling This product is provided for chemical and biological research use only, strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. All products are for use by technically qualified individuals.

Eigenschaften

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHIZDMAGHEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677594
Record name 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211486-21-3
Record name 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyranopyrimidine Scaffold - A Privileged Motif in Modern Drug Discovery

The fusion of pyran and pyrimidine rings creates the pyranopyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] This structural motif is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] Pyranopyrimidine derivatives have demonstrated considerable potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] The inherent drug-like properties of this scaffold, coupled with the potential for diverse functionalization, make it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of a specific analog, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, offering valuable insights for researchers and professionals in drug development.

PART 1: Strategic Synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine can be strategically approached through a multi-step sequence, commencing with the construction of a suitable pyran intermediate followed by the annulation of the pyrimidine ring. The following protocol is a proposed pathway based on established chemical principles and synthetic strategies for related heterocyclic systems.

Proposed Synthetic Pathway

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one B 4-Oxotetrahydro-2H-pyran-3-carbonitrile A->B  Ethyl formate, NaH C 2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4(3H)-one B->C  Guanidine hydrochloride, NaOEt D 2-Amino-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine C->D  POCl3 E 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine D->E  H2, Pd/C

Caption: Proposed synthetic route for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.

Experimental Protocol

Step 1: Synthesis of 4-Oxotetrahydro-2H-pyran-3-carbonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether at 0 °C, add a solution of Tetrahydro-4H-pyran-4-one and ethyl formate in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Separate the aqueous layer and wash with diethyl ether.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate aldehyde.

  • To a solution of the crude aldehyde in ethanol, add hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry to obtain 4-Oxotetrahydro-2H-pyran-3-carbonitrile.

Step 2: Synthesis of 2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4(3H)-one

  • To a solution of sodium ethoxide in absolute ethanol, add 4-Oxotetrahydro-2H-pyran-3-carbonitrile and guanidine hydrochloride.

  • Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and neutralize with acetic acid.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford 2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4(3H)-one.

Step 3: Synthesis of 2-Amino-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

  • A mixture of 2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4(3H)-one and phosphorus oxychloride is heated at reflux for 4 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution, and then with water.

  • Dry the solid under vacuum to yield 2-Amino-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.

Step 4: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

  • To a solution of 2-Amino-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine in methanol, add 10% Palladium on activated carbon (Pd/C) catalyst.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

  • Filter the catalyst through a bed of Celite and wash with methanol.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give the final compound, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.

PART 2: Comprehensive Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. The following section details the expected outcomes from various analytical techniques.

Predicted Analytical Data
ParameterPredicted Value
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be >200 °C
Spectroscopic Analysis

1H NMR Spectroscopy (400 MHz, DMSO-d6):

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-4 (pyrimidine ring)
~6.50br s2H-NH₂ (amino group)
~4.50s2H-CH₂-O- (pyran ring, C5)
~3.80t2H-CH₂- (pyran ring, C7)
~2.80t2H-CH₂- (pyran ring, C8)

13C NMR Spectroscopy (100 MHz, DMSO-d6):

The carbon NMR will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~162.0C-2 (C-NH₂)
~158.0C-4
~155.0C-8a
~110.0C-4a
~65.0C-5
~25.0C-7
~20.0C-8

Infrared (IR) Spectroscopy:

The IR spectrum will confirm the presence of key functional groups. Characteristic vibration frequencies for pyrimidine derivatives are well-documented.[4][5]

Wavenumber (cm-1)Functional Group
3300-3400N-H stretching (primary amine)
2920-2980C-H stretching (aliphatic)
1640-1660C=N stretching (pyrimidine ring)
1570-1590C=C stretching (pyrimidine ring)
1050-1150C-O-C stretching (pyran ring)

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound.

  • Expected [M+H]+: m/z 152.08

Workflow for Spectroscopic Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Compound Purified Compound NMR 1H & 13C NMR Synthesized_Compound->NMR IR FT-IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Confirmed Structure Elucidation & Purity Assessment NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: A typical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide outlines a plausible and robust synthetic strategy for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, a molecule with significant potential in medicinal chemistry. The detailed characterization plan provides a clear roadmap for confirming the successful synthesis and purity of the target compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery applications.

References

  • Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(5), 522-567. [Link]

  • RSC Publishing. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]

  • Anonymous. (n.d.). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
  • Reva, I. D., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

  • Yadav, P., & Shah, K. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-13. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Subbagh, H. I. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4454-4464. [Link]

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). [Link]

  • Haggam, R. A., et al. (2019). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 56(3), 841-851. [Link]

  • Anonymous. (n.d.). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. [Link]

  • Anonymous. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Reva, I. D., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

Sources

Physicochemical properties of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine for Drug Discovery Professionals

Abstract

The pyranopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2] This guide focuses on a specific analog, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (CAS: 1211486-21-3), to provide a comprehensive overview of its core physicochemical properties.[3] As these properties are critical determinants of a compound's pharmacokinetic profile and ultimate success as a drug, this document serves as a technical resource for researchers in drug discovery and development.[4] We will explore key parameters such as lipophilicity, aqueous solubility, and ionization state, grounding the discussion in the established experimental protocols used to measure them. The causality behind experimental design and the interpretation of these properties within the framework of drug-likeness principles will be emphasized to provide actionable insights for development programs.

The Pyranopyrimidine Scaffold: A Foundation for Bioactivity

Heterocyclic compounds form the backbone of modern pharmacology. Among these, fused ring systems containing pyran and pyrimidine moieties have garnered significant attention due to their versatile biological profiles.[5][6] The pyranopyrimidine core is a 6+6 bicyclic system featuring a pyran ring fused to a pyrimidine ring.[5] Depending on the fusion and substituent positions, four potential isomers can exist, with the pyrano[4,3-d]pyrimidine structure being a key variant.[2]

Compounds built upon this scaffold have been reported to possess a remarkable spectrum of activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and cardiotonic properties.[1][2] This broad utility underscores the importance of thoroughly characterizing new analogs like 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine to understand how subtle structural modifications influence their behavior in biological systems.

Core Physicochemical Properties: An Experimental and Predictive Analysis

A deep understanding of a molecule's physicochemical properties is paramount in early-stage drug discovery, as it directly influences absorption, distribution, metabolism, excretion, and toxicology (ADMET).[4][7] For 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, we will dissect the key properties and outline the gold-standard experimental methodologies for their determination.

Molecular Identity and Structure
  • Molecular Formula: C₇H₉N₃O

  • Molecular Weight: 167.17 g/mol

  • CAS Number: 1211486-21-3

  • Structure: The molecule consists of a dihydropyran ring fused to a pyrimidine ring, with an amine group at the C2 position of the pyrimidine. This 2-aminopyrimidine motif is a common feature in kinase inhibitors and other targeted therapies.

Lipophilicity (LogP and LogD)

Expert Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter for predicting membrane permeability and overall ADMET profile.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. For orally administered drugs, a balanced lipophilicity is essential; too low, and the compound may not cross the gut wall, too high, and it may suffer from poor solubility, high plasma protein binding, and increased metabolic clearance.[8]

Predicted Values: While experimental data for this specific molecule is not publicly available, computational models based on its structure can provide a reliable estimate. For the structurally related analog, 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, the computed XLogP3 value is 0.7.[9] Given the similar structures, a LogP value in the range of 0.5 to 1.5 for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine can be reasonably expected.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase (pH 7.4) to mimic physiological conditions.[7]

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: An aliquot of the stock solution is added to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-4 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: LogD₇.₄ is calculated as: Log₁₀([Compound]octanol / [Compound]aqueous)

Ionization Constant (pKa)

Expert Rationale: The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[4] This is critical as the charge state of a molecule profoundly affects its solubility, permeability, and ability to interact with its biological target. For 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, the 2-amino group and the pyrimidine ring nitrogens are the primary ionizable centers, making the molecule basic. Knowing the pKa is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract and for developing appropriate formulation strategies.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the change in pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

  • Solution Preparation: A precise amount of the compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of hydrochloric acid.

  • pH Monitoring: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the basic sites have been protonated. Sophisticated software is used to calculate the pKa from the derivative of the titration curve.

Aqueous Solubility

Expert Rationale: Poor aqueous solubility is a major cause of failure for drug candidates.[7] A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its target. Thermodynamic equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a specific medium under equilibrium conditions. This parameter is crucial for guiding formulation development and interpreting results from biological assays.[10]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific buffer (e.g., PBS at pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is measured by HPLC with reference to a standard curve.

G cluster_input Input cluster_profiling Physicochemical Profiling Workflow cluster_output Output Data NCE New Chemical Entity (7,8-Dihydro-5H-pyrano [4,3-d]pyrimidin-2-amine) LogD LogD₇.₄ Determination (Shake-Flask) NCE->LogD Parallel Assays pKa pKa Determination (Potentiometric Titration) NCE->pKa Parallel Assays Solubility Aqueous Solubility (Equilibrium Method) NCE->Solubility Parallel Assays ADMET_Profile ADMET Profile & Drug-Likeness Assessment LogD->ADMET_Profile pKa->ADMET_Profile Solubility->ADMET_Profile

Caption: High-level workflow for physicochemical profiling.

Data Summary and Drug-Likeness Assessment

To be a viable oral drug candidate, a compound's physicochemical properties should ideally fall within certain ranges, famously summarized by Lipinski's Rule of Five.[8] This rule provides a heuristic to assess the "drug-likeness" of a molecule.

PropertyPredicted/Estimated ValueLipinski's Rule of 5 GuidelineAssessment
Molecular Weight 167.17 g/mol ≤ 500 DaPass
LogP ~0.5 - 1.5≤ 5Pass
H-Bond Donors 2 (from -NH₂)≤ 5Pass
H-Bond Acceptors 3 (2x pyrimidine N, 1x pyran O)≤ 10Pass
Polar Surface Area (PSA) ~60-70 Ų (Estimated)≤ 140 ŲPass

Based on this analysis, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine exhibits an excellent physicochemical profile that aligns with the criteria for orally bioavailable drugs. Its low molecular weight and balanced lipophilicity suggest a high potential for good solubility and permeability, making it an attractive starting point for a drug discovery program.

Proposed Synthesis Route

While specific synthesis procedures for this exact molecule are not detailed in the reviewed literature, a plausible route can be constructed based on established methods for creating similar heterocyclic systems.[11][12] A common strategy involves the condensation of a suitable pyran-containing precursor with a guanidine-equivalent to form the 2-aminopyrimidine ring.

G A Tetrahydro-4H-pyran-4-one B Intermediate A (β-keto ester/nitrile) A->B Claisen Condensation C 7,8-Dihydro-5H-pyrano [4,3-d]pyrimidin-2-amine B->C Cyclocondensation reagent1 1. Base (e.g., NaH) 2. Diethyl carbonate reagent1->A reagent2 Guanidine nitrate, Base (e.g., NaOEt) reagent2->B

Caption: A plausible synthetic pathway for the target compound.

This proposed two-step synthesis begins with a Claisen condensation of Tetrahydro-4H-pyran-4-one to install a reactive group at the 3-position, followed by a cyclocondensation reaction with guanidine to form the final fused heterocyclic product.

Conclusion and Future Directions

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine presents a compelling profile for drug discovery. Its predicted physicochemical properties are well within the ranges associated with good oral bioavailability, making it an excellent lead scaffold. The presence of the 2-aminopyrimidine moiety provides a key vector for interaction with various biological targets, particularly protein kinases.

The immediate next step for any research program involving this molecule would be the experimental validation of the properties discussed in this guide. Accurate, experimentally derived data for LogD, pKa, and solubility are essential for building robust structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR) that will guide the optimization of this scaffold into a potent and selective clinical candidate.

References

  • Asian Journal of Pharmaceutical Research. Pyranopyrimidine: A Promising Scaffold with various Biological activities. [Link]

  • RSC Medicinal Chemistry. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. [Link]

  • International Journal of Pharmaceutical Research and Applications. Pyranopyrimidine: A promising scaffold with various biological activities. [Link]

  • PMC - NIH. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. [Link]

  • Cairo University Scholar. Synthesis and biological application of pyranopyrimidine derivatives catalyzed by efficient nanoparticles and their nucleoside a. [Link]

  • ResearchGate. Structures of biologically active pyranopyrimidine heterocycles. [Link]

  • PMC - NIH. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]

  • ResearchGate. Physical Properties in Drug Design. [Link]

  • LinkedIn. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • PubChem. 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. [Link]

  • ResearchGate. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine Ping Wang. [Link]

  • Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

  • PMC - NIH. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][5][10]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][5][10]triazine Derivatives. [Link]

  • Chemsigma. 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine(SALTDATA: FREE) [1211486-21-3]. [Link]

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The Third-Generation Solution: A Technical Guide to Osimertinib (AZD-9291) for Advanced EGFR-Mutated Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Resistance in Targeted Cancer Therapy

Osimertinib, also known by its code name AZD-9291, represents a significant advancement in the targeted treatment of non-small cell lung cancer (NSCLC).[1] As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it was specifically designed to address the clinical challenge of acquired resistance to earlier-generation EGFR TKIs.[2] This guide provides a comprehensive overview of Osimertinib's technical properties, mechanism of action, and practical applications in a research setting.

Developed by AstraZeneca, Osimertinib offers a dual-targeting approach, potently inhibiting both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which accounts for the majority of cases of acquired resistance to first- and second-generation EGFR inhibitors.[2] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable side-effect profile in clinical use.[2] This document will delve into the physicochemical characteristics, molecular mechanism, and relevant experimental protocols for utilizing Osimertinib as a powerful tool in oncology research.

Physicochemical Properties of Osimertinib

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. Osimertinib is available for research purposes as a free base and as a mesylate salt.

PropertyValueSource(s)
Chemical Name N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide[3]
CAS Number 1421373-65-0 (free base), 1421373-66-1 (mesylate)[3][4]
Molecular Formula C₂₈H₃₃N₇O₂ (free base), C₂₉H₃₇N₇O₅S (mesylate)[3][4]
Molecular Weight 499.61 g/mol (free base), 595.72 g/mol (mesylate)[1][4]
Melting Point >232°C (dec.) (mesylate)[5]
pKa 4.4, 9.5[6]
Solubility Water: Insoluble (free base)[1] DMSO: 100 mg/mL[7] Ethanol: 99 mg/mL[1][1][7]
Appearance Off-white to yellow solid[5]

Mechanism of Action: Irreversible and Selective Inhibition of Mutant EGFR

Osimertinib's efficacy stems from its specific and potent mechanism of action. It is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[2] This covalent binding effectively blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[2]

The primary targets of Osimertinib are EGFR proteins harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[2] Its selectivity for these mutated forms over wild-type EGFR is a key differentiator from earlier-generation TKIs, minimizing off-target effects.[2] By inhibiting the autophosphorylation of EGFR, Osimertinib effectively shuts down critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are major drivers of tumor growth and survival.[2][]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition (Cys797)

EGFR Signaling Pathway and Osimertinib Inhibition

Experimental Protocols: In Vitro Cell Proliferation Assay

Determining the half-maximal inhibitory concentration (IC₅₀) of Osimertinib in cancer cell lines is a fundamental in vitro experiment. The following protocol outlines a typical cell proliferation assay using a tetrazolium-based colorimetric method (e.g., MTT assay).

Objective: To determine the concentration of Osimertinib required to inhibit the proliferation of EGFR-mutant NSCLC cells by 50%.

Materials:

  • EGFR-mutant NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M mutation, PC-9 for exon 19 deletion)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Osimertinib (AZD-9291)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Osimertinib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Osimertinib stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Osimertinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed NSCLC cells in 96-well plate prep_drug Prepare serial dilutions of Osimertinib treat Treat cells with varying concentrations of Osimertinib start->treat prep_drug->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 value read->calculate

Workflow for In Vitro Cell Proliferation Assay

Suppliers of Osimertinib (AZD-9291) for Research

Osimertinib is available from various suppliers for research purposes. It is crucial to source the compound from reputable vendors to ensure its purity and quality for reliable experimental outcomes.

SupplierProduct NameCAS Number
Selleck Chemicals Osimertinib (AZD9291)1421373-65-0
Cayman Chemical AZD 92911421373-65-0
MedChemExpress Osimertinib (AZD-9291)1421373-65-0
DC Chemicals AZD-9291(Osimertinib)1421373-65-0
Fisher Scientific Selleck Chemical LLC Osimertinib (AZD9291)1421373-65-0
TargetMol Osimertinib1421373-65-0

Conclusion

Osimertinib (AZD-9291) is an indispensable tool for researchers in the field of oncology, particularly those studying EGFR-mutated NSCLC. Its high potency and selectivity for mutant EGFR, including the T790M resistance mutation, make it a valuable agent for investigating mechanisms of targeted therapy and developing novel treatment strategies. This guide has provided a comprehensive technical overview to support its effective application in a research setting.

References

  • solubility evaluations of osimertinib mesylate in physiological buffers. (n.d.). Retrieved from [Link]

  • AZD-9291(Osimertinib)|cas 1421373-65-0. (n.d.). DC Chemicals. Retrieved from [Link]

  • 208065Orig1s000. (2015, October 22). accessdata.fda.gov. Retrieved from [Link]

  • Osimertinib (AZD9291) | CAS#:1421373-65-0. (2025, August 20). Chemsrc. Retrieved from [Link]

  • Osimertinib | C28H33N7O2 | CID 71496458. (n.d.). PubChem. Retrieved from [Link]

  • Cell proliferation assay of osimertinib-sensitive and resistant cells. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 Supplementary materials and methods Cell proliferation and viability assay Cell proliferation viability assay was measured by. (n.d.). Retrieved from [Link]

  • Cell Proliferation Assays. (2018, July 12). YouTube. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017, August 18). PubMed Central. Retrieved from [Link]

  • A Phase III, Open-label, Randomized Study of Osimertinib with or without Platinum Plus Pemetrexed Chemotherapy, as First-line Tr. (2021, August 26). Clinical Trials. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused pyran and pyrimidine ring system. While this specific molecule is not extensively documented in peer-reviewed literature, its structural analogues, particularly the thiopyrano[4,3-d]pyrimidine series, have garnered significant interest in medicinal chemistry as potent kinase inhibitors. This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. By integrating data from related compounds and applying fundamental principles of stereochemistry and computational analysis, we will explore its synthesis, structural characterization, and the subtle conformational equilibria that are critical for its potential biological activity and application in drug design.

Introduction: The Pyrano[4,3-d]pyrimidine Scaffold

The fusion of pyran and pyrimidine rings creates a bicyclic heteroaromatic system with significant potential in medicinal chemistry. The pyrimidine ring is a cornerstone of nucleobases and numerous pharmaceuticals, while the tetrahydropyran ring is a common motif in natural products and synthetic drugs, often imparting favorable pharmacokinetic properties. The specific arrangement in the pyrano[4,3-d]pyrimidine core creates a rigid scaffold with defined vectors for substituent placement, making it an attractive starting point for library synthesis in drug discovery campaigns.

While direct biological data for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is limited, its sulfur-containing analogue has been identified as a key scaffold for inhibitors of the Phosphoinositide 3-kinase (PI3K) and mTOR signaling pathways, which are frequently dysregulated in cancer.[1][2] This suggests that the oxygen-containing counterpart may also possess important biological properties, warranting a deeper investigation into its structural and conformational characteristics.

Molecular Structure and Elucidation

The fundamental structure of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (C7H9N3O) consists of a dihydropyran ring fused to a pyrimidine ring at the 4,3-d positions, with an amine group at the C2 position of the pyrimidine ring.

Caption: 2D Structure of the title compound.

Spectroscopic Characterization (Predicted)

While specific spectral data for this molecule is not available in the public domain, we can predict its characteristic spectroscopic features based on analysis of similar pyranopyrimidine structures.[3][4]

  • ¹H NMR: The spectrum would be characterized by distinct signals for the dihydropyran and pyrimidine protons. The methylene protons at C5, C7, and C8 would likely appear as multiplets in the aliphatic region (δ 2.5-4.5 ppm). The aromatic proton on the pyrimidine ring would be a singlet in the downfield region (δ 8.0-8.5 ppm). The amine protons (NH2) would present as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon spectrum would show signals for the sp²-hybridized carbons of the pyrimidine ring (δ 150-165 ppm) and the sp³-hybridized carbons of the dihydropyran ring (δ 20-70 ppm).

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (~1550-1650 cm⁻¹), and a strong C-O-C stretching band from the pyran ring (~1050-1150 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 166.08, corresponding to the molecular formula C7H10N3O⁺.

Proposed Synthesis

A plausible synthetic route can be devised based on established methods for creating similar heterocyclic systems, such as the multi-component reaction of an aldehyde, malononitrile, and a compound with an active methylene group.[5][6][7]

G A Tetrahydropyran-4-one D Condensation & Cyclization A->D B Guanidine Carbonate B->D C Base (e.g., NaOEt) C->D Catalyst E 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine D->E

Caption: Proposed high-level synthesis workflow.

Protocol: A likely approach involves the condensation of tetrahydropyran-4-one with guanidine. This reaction, typically catalyzed by a base such as sodium ethoxide, would proceed through the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to yield the final pyrano[4,3-d]pyrimidine scaffold. This method is efficient for constructing the core bicyclic system.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, the conformational landscape is primarily dictated by the puckering of the dihydropyran ring.

The tetrahydropyran ring is not planar and, similar to cyclohexane, adopts low-energy chair conformations to minimize steric and torsional strain. The fusion with the planar pyrimidine ring introduces constraints, but the pyran ring will still exist in a dynamic equilibrium between two primary chair conformations.

G cluster_0 Conformational Equilibrium Chair1 Chair Conformation 1 Boat Twist-Boat (High Energy Intermediate) Chair1->Boat Ring Flip Chair2 Chair Conformation 2 Chair2->Boat Ring Flip Boat->Chair1 Boat->Chair2

Caption: Energy landscape of pyran ring conformations.

Chair Conformations

The dihydropyran ring is expected to predominantly adopt a half-chair or sofa conformation due to the fusion with the aromatic pyrimidine system. In this conformation, four of the six atoms in the pyran ring lie in a plane. The remaining two atoms are puckered out of this plane, leading to axial and equatorial positions for the substituents on these atoms. The relative stability of the two possible chair conformations will depend on the steric interactions of the atoms in these positions.

A detailed conformational analysis, supported by computational modeling, is essential to understand the preferred three-dimensional structure.[8]

Computational Modeling Protocol

To predict the most stable conformation and the energy barrier for ring flipping, the following computational workflow is recommended:

  • Structure Generation: Build the 3D structure of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (primarily the two chair forms).

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31G* basis set). This will provide the relative energies of the conformers.

  • Transition State Search: Locate the transition state for the ring flip (likely a twist-boat conformation) to calculate the energy barrier of interconversion.

  • Analysis: Analyze the dihedral angles and non-bonded interactions to rationalize the relative stabilities of the conformers.

Data Presentation: The results of such an analysis would typically be summarized in a table.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted Population (%)
Chair 10.00C8a-C8-C7-C6: ~55>95
Chair 2>3.0C8a-C8-C7-C6: ~-55<5
Twist-Boat (TS)~10-12--

(Note: The values in this table are hypothetical and would need to be determined by actual computational studies.)

The conformation with the lowest energy will be the most populated at equilibrium and is likely the "bioactive" conformation responsible for interacting with a biological target.

Physicochemical Properties and Drug Development Implications

The physicochemical properties of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine are crucial for its potential as a drug candidate.

PropertyPredicted Value/RangeImportance in Drug Development
Molecular Weight 165.18 g/mol Compliant with Lipinski's Rule of Five (Ro5) for good oral bioavailability.
logP ~0.5 - 1.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good potential for cell membrane penetration.
Hydrogen Bond Donors 2 (from -NH₂)Contributes to solubility and potential for target binding.
Hydrogen Bond Acceptors 3 (N1, N3, O)Contributes to solubility and potential for target binding.

These predicted properties suggest that the molecule has a favorable profile for further development. The presence of both hydrogen bond donors and acceptors, combined with a rigid scaffold, makes it an excellent candidate for forming specific, high-affinity interactions with a protein target.

Conclusion and Future Directions

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine represents a promising, yet underexplored, chemical scaffold. While direct experimental data is sparse, analysis of its structural analogues and the application of fundamental chemical principles allow for a robust understanding of its molecular structure and conformational behavior. The dihydropyran ring's conformational flexibility, governed by a chair-chair interconversion, is a critical determinant of its overall 3D topology and, by extension, its potential biological function.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing a validated synthesis and obtaining full spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and single-crystal X-ray diffraction data to confirm the predicted structural and conformational features.

  • Biological Screening: Evaluating the compound and its derivatives against a panel of kinases, particularly PI3K and mTOR, to determine if it shares the biological profile of its thiopyrano analogues.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to probe how substitutions on the pyran and pyrimidine rings affect conformation and biological activity, guiding the design of more potent and selective compounds.

This foundational analysis provides a critical roadmap for researchers and drug developers to unlock the full potential of the pyrano[4,3-d]pyrimidine scaffold.

References

  • Zheng, P. et al. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry, 116, 27-35. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δH. Supporting Information. Available at: [Link]

  • Hassan, A. et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal, 7(1), 85. Available at: [Link]

  • Haggam, R. A. et al. (2021). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ChemistrySelect, 6(18), 4445-4452. Available at: [Link]

  • Gervay-Hague, J. et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 18, 1286–1295. Available at: [Link]

  • Abd El-sattar, N. E. A. et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4659-4673. Available at: [Link]

  • Wang, P. et al. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4, 3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015).
  • El-sattar, N. E. A. A. et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry, 115, 105186. Available at: [Link]

  • Zhu, W. et al. (2015). Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors. Letters in Drug Design & Discovery, 12(2), 120-129. Available at: [Link]

  • Liu, Y. et al. (2015). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 20(10), 19374-19391. Available at: [Link]

Sources

Spectroscopic Characterization of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyranopyrimidine scaffold is a core component in various biologically active molecules, including kinase inhibitors.[1] Given the limited availability of public domain experimental spectra for this specific molecule, this document leverages expert analysis of structurally related compounds and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds are also presented, offering a self-validating framework for researchers.

Introduction: The Significance of the Pyrano[4,3-d]pyrimidine Scaffold

The fusion of pyran and pyrimidine rings creates a bicyclic heterocyclic system that is a cornerstone in the design of targeted therapeutics. The 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine core, in particular, has been identified as a key scaffold in the development of novel inhibitors for cellular targets like the VCP/p97 ATPase, which is implicated in protein quality control and is a target in oncology.[1] The 2-amino substituent on the pyrimidine ring provides a crucial interaction point, often acting as a hydrogen bond donor, which is fundamental for molecular recognition at enzyme active sites.

Accurate structural elucidation and confirmation are paramount in the synthesis and development of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are the principal methods for achieving this. This guide serves as a practical resource for scientists engaged in the synthesis, characterization, and application of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine and its analogs.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, with conventional atom numbering for spectral assignment, is presented below.

Figure 1: Structure and numbering of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous pyranopyrimidines and thiopyranopyrimidines, the following section details the predicted ¹H and ¹³C NMR spectra.[2][3][4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationRationale & Notes
H4~8.1 - 8.3Singlet (s)-1HAromatic proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms.
NH₂~6.5 - 7.0Broad Singlet (br s)-2HExchangeable with D₂O. Chemical shift can vary with concentration and temperature.
H5~4.5 - 4.7Singlet (s) or Triplet (t)J ≈ 2 Hz (if coupled)2HMethylene protons adjacent to the pyran oxygen and the pyrimidine ring. May appear as a singlet if coupling to H7 is negligible, or a triplet if coupled.
H7~3.8 - 4.0Triplet (t)J ≈ 5-6 Hz2HMethylene protons adjacent to the pyran oxygen, coupled to H8.
H8~2.8 - 3.0Triplet (t)J ≈ 5-6 Hz2HMethylene protons coupled to H7.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale & Notes
C2~160 - 162Carbon bearing the amino group, highly deshielded.
C4~155 - 158Aromatic carbon in the pyrimidine ring.
C4a~108 - 112Bridgehead carbon, shielded relative to other aromatic carbons.
C5~65 - 68Methylene carbon adjacent to the pyran oxygen.
C7~60 - 63Methylene carbon adjacent to the pyran oxygen.
C8~20 - 25Aliphatic methylene carbon.
C8a~150 - 153Bridgehead carbon adjacent to nitrogen.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ prep2 Vortex until fully dissolved prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock on DMSO-d₆ signal prep3->acq1 acq2 Shim magnet coils acq1->acq2 acq3 Acquire ¹H Spectrum (16-32 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024-4096 scans) acq3->acq4 acq5 Perform 2D experiments (COSY, HSQC) as needed acq4->acq5 proc1 Apply Fourier Transform acq5->proc1 proc2 Phase correct spectra proc1->proc2 proc3 Calibrate ¹H to residual DMSO (2.50 ppm) and ¹³C to DMSO (39.52 ppm) proc2->proc3 proc4 Integrate and analyze peaks proc3->proc4

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is expected to be characterized by vibrations from the amine, the C=N and C=C bonds of the aromatic system, and the C-O-C ether linkage of the pyran ring.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3450 - 3300N-H stretch (Amine)Medium-StrongTypically a doublet for a primary amine (-NH₂).
3100 - 3000Aromatic C-H stretchMedium-WeakCharacteristic of the C-H bond on the pyrimidine ring.
2950 - 2850Aliphatic C-H stretchMediumFrom the -CH₂- groups in the dihydropyran ring.
1650 - 1630N-H bend (Amine)StrongScissoring vibration of the primary amine.
1620 - 1570C=N / C=C stretchStrongOverlapping vibrations from the pyrimidine ring.
1250 - 1050C-O stretch (Ether)StrongAsymmetric C-O-C stretching of the pyran ring.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructural elements.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₉N₃O

  • Exact Mass: 165.0746 g/mol

  • Methodology: Electrospray Ionization (ESI) is the preferred method for this class of polar, nitrogen-containing compounds, typically run in positive ion mode.

Table 4: Predicted m/z Values for Key Ions (ESI+)

m/z (predicted)IonNotes
166.0824[M+H]⁺The protonated molecular ion; expected to be the base peak.
188.0643[M+Na]⁺Sodium adduct, commonly observed with ESI.

Expected Fragmentation: The [M+H]⁺ ion is expected to be relatively stable. Key fragmentation pathways may involve the loss of small neutral molecules from the dihydropyran ring. A detailed fragmentation analysis would require high-resolution MS/MS experiments.

Experimental Protocol for MS Data Acquisition (LC-MS)

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI+) lc1 Prepare 1 mg/mL stock in MeOH lc2 Dilute to 1-10 µg/mL in mobile phase lc1->lc2 lc3 Inject 1-5 µL onto C18 column lc2->lc3 lc4 Run gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) lc3->lc4 ms1 Set ion source to Positive Mode lc4->ms1 Eluent Flow ms2 Optimize capillary voltage and gas flows ms1->ms2 ms3 Acquire full scan data (e.g., m/z 100-500) ms2->ms3 ms4 Perform MS/MS on m/z 166.08 (if fragmentation analysis is needed) ms3->ms4

Figure 3: Typical LC-MS workflow for analysis.

Conclusion

This guide provides a robust predictive framework for the spectroscopic analysis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. While experimental data remains the gold standard, this in-depth analysis, grounded in the behavior of structurally related molecules and fundamental principles, offers researchers a reliable starting point for structural confirmation and quality control. The detailed protocols provided herein represent best practices in the field and are designed to yield high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). Atlantis Press. Available at: [Link]

  • El-Sayed, W. A., et al. (2009). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][5][6]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][5][6]triazine Derivatives. Molecules, 14(12), 4939-4950. Available at: [Link]

  • Zhang, Y., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Aziz, A. A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

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A Technical Guide to the Biological Potential of Novel Pyranopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the pyranopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of novel pyranopyrimidine derivatives. We will delve into the key biological activities being investigated, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of recent findings, detailed experimental protocols for evaluation, and insights into the structure-activity relationships that drive the potency of these promising compounds.

The Pyranopyrimidine Scaffold: A Keystone in Medicinal Chemistry

The fusion of pyran and pyrimidine rings creates the pyranopyrimidine nucleus, a heterocyclic system that has garnered immense interest from researchers.[1] Pyrimidines themselves are fundamental to life, forming the basis of nucleobases in DNA and RNA.[3] This inherent biocompatibility, combined with the structural diversity offered by the fused pyran ring, makes pyranopyrimidines a fertile ground for the discovery of new therapeutic agents. Their synthesis is often achieved through efficient and high-yield multicomponent reactions (MCRs), which allow for the rapid generation of diverse chemical libraries for screening.[1][4]

Synthetic Strategies: The Efficiency of Multicomponent Reactions

The exploration of pyranopyrimidines has been significantly accelerated by the use of one-pot multicomponent reactions. These reactions, which combine three or more reactants in a single step, are a cornerstone of green chemistry and efficient synthesis.[4] A common and effective route involves the condensation of an aromatic aldehyde, malononitrile, and barbituric acid (or its derivatives).[5][6] This reaction can be facilitated by a variety of catalysts, ranging from basic catalysts like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) to nanocatalysts, providing chemists with a versatile toolkit to produce these scaffolds.[4][5][7]

G General Synthetic Scheme for Pyrano[2,3-d]pyrimidines r1 Aromatic Aldehyde inv1 r1->inv1 r2 Malononitrile r2->inv1 r3 Barbituric Acid inv2 r3->inv2 cond Catalyst (e.g., DABCO) Solvent (e.g., EtOH/H2O) Reflux prod Pyrano[2,3-d]pyrimidine Derivative cond->prod One-Pot Reaction inv1->cond inv2->cond

Caption: One-pot, three-component synthesis of pyranopyrimidines.

Key Biological Activities of Novel Pyranopyrimidines

The structural features of the pyranopyrimidine scaffold allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.

Anticancer Activity

Numerous novel pyranopyrimidine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8][9][10] Studies have shown potent effects against HeLa (cervical cancer), MCF-7 (breast cancer), and LoVo (colon adenocarcinoma) cells, with some compounds exhibiting IC50 values in the low micromolar range, comparable or even superior to standard chemotherapeutic agents like 5-Fluorouracil.[5][11] The mechanism of action is an area of active investigation, with molecular docking studies suggesting that some derivatives may act as inhibitors of key enzymes like topoisomerase II.[9]

Table 1: Selected Anticancer Activity of Novel Pyranopyrimidine Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM) Source
Pyrano[2,3-d]pyrimidinone HeLa <10 5-Fluorouracil >10 [5]
Thieno[2,3-d]pyrimidine MCF-7 22.12 Doxorubicin 30.40 [11]

| Pyrimidine-hydrazone | LoVo/DX | 1.51 | Doxorubicin | 29.61 |[9] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. Pyranopyrimidines have shown considerable promise in this area.[1][2] Various derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[1][5][12] Additionally, significant antifungal activity has been observed against pathogenic fungi such as Aspergillus niger and Candida albicans.[12][13][14]

Table 2: Selected Antimicrobial Activity (MIC) of Pyranopyrimidine Derivatives

Compound Class Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL) Source
Pyrano[2,3-d]pyrimidine S. aureus 7.81 Ciprofloxacin 3.91 [5]
Pyrano[2,3-d]pyrimidine K. pneumoniae 16-22 mm (zone) - - [1]
Thiopyran-pyrimidine C. albicans 4 - - [14]

| Naphthopyranopyrimidine | A. fumigatus | Moderate | Ketoconazole | - |[12] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. A key mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[15][16] Several pyranopyrimidine and related pyrimidine derivatives have been identified as potent anti-inflammatory agents, with studies demonstrating their ability to selectively inhibit the COX-2 isoenzyme over COX-1.[15][17][18] This selectivity is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[16]

G Mechanism of COX Inhibition by Pyranopyrimidines AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflam Inflammation Pain, Fever PGs->Inflam PPs Pyranopyrimidine Derivatives PPs->COX Inhibition (esp. COX-2)

Caption: Pyranopyrimidines can exert anti-inflammatory effects by inhibiting COX enzymes.

Antiviral Activity

Pyrimidine derivatives have a well-established history as antiviral agents, and the pyranopyrimidine scaffold is no exception.[19][20] Research has shown that certain derivatives possess activity against a range of viruses.[1] For instance, some compounds have been investigated as potential inhibitors of influenza virus neuraminidase, an essential enzyme for viral release from host cells.[21] Others have been explored as entry inhibitors for viruses like Zika and Dengue by targeting viral envelope proteins.[19] The broad applicability stems from the ability of these scaffolds to interfere with various stages of the viral life cycle, from entry to replication.[19][22][23]

Methodologies for Biological Evaluation

The discovery and validation of bioactive pyranopyrimidines rely on a suite of robust and reproducible assays. The choice of assay is critical for obtaining meaningful data.

G Workflow for Biological Evaluation of Pyranopyrimidines start Synthesis of Novel Pyranopyrimidine Library struct Structural Characterization (NMR, MS, IR) start->struct screen Primary Biological Screening struct->screen cancer Anticancer (SRB/MTT Assay) screen->cancer microbe Antimicrobial (MIC Assay) screen->microbe inflam Anti-inflammatory (COX Assay) screen->inflam viral Antiviral (NA/Plaque Assay) screen->viral lead_id Lead Compound Identification cancer->lead_id microbe->lead_id inflam->lead_id viral->lead_id sar Structure-Activity Relationship (SAR) Studies lead_id->sar optim Lead Optimization sar->optim

Caption: A systematic workflow for discovering and optimizing bioactive compounds.

Synthesis Protocol: One-Pot Multicomponent Synthesis of a Pyrano[2,3-d]pyrimidine Derivative

This protocol describes a general, efficient method for synthesizing pyrano[2,3-d]pyrimidinone derivatives.[4][5]

  • Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and barbituric acid (1.0 mmol).

  • Solvent and Catalyst Addition: Add 15 mL of an aqueous ethanol solution (e.g., 1:1 v/v). Introduce a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (approx. 10 mol%).

  • Reaction: Fit the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for screening anticancer agents because it measures total cellular protein content, making it less prone to metabolic interferences compared to tetrazolium-based assays.[24][25] Its endpoint is also stable, allowing for flexibility in measurement timing.[25]

  • Cell Seeding: Plate human tumor cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Add various concentrations of the test pyranopyrimidine compounds to the wells and incubate for an additional 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and serum proteins. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.[25][26]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[26]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28][29]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[27][28]

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.[30][31]

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test pyranopyrimidine compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the reaction mixture for a short period (e.g., 2 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a solution of HCl.

  • Quantification of PGE2: Quantify the amount of PGE2 produced using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.

  • IC50 Calculation: Calculate the concentration of the test compound required to inhibit PGE2 production by 50% (IC50) for both COX-1 and COX-2. The selectivity index can be determined by the ratio of IC50(COX-1)/IC50(COX-2).

In Vitro Antiviral Assay: Neuraminidase (NA) Inhibition Assay

This fluorescence-based assay is commonly used to screen for inhibitors of the influenza virus NA enzyme.[21][32]

  • Virus Preparation: Use a titrated stock of influenza virus with known NA activity.

  • Compound Incubation: In a black 96-well plate, incubate serial dilutions of the test pyranopyrimidine compound with a standardized amount of the influenza virus for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well to initiate the enzymatic reaction.[21][32]

  • Reaction Incubation: Incubate the plate for 1 hour at 37°C, protected from light.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).[21]

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) product using a fluorometer (Excitation: ~365 nm, Emission: ~450 nm).

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that reduces the NA activity by 50% compared to the virus control without any inhibitor.

Conclusion and Future Perspectives

The pyranopyrimidine scaffold is unequivocally a privileged structure in drug discovery, demonstrating a vast range of potent biological activities. The ease of synthesis through multicomponent reactions allows for the creation of large, diverse libraries amenable to high-throughput screening. Current research highlights significant potential in developing novel anticancer, antimicrobial, anti-inflammatory, and antiviral agents from this chemical class.[1] Future work should focus on elucidating precise mechanisms of action, optimizing lead compounds through detailed structure-activity relationship (SAR) studies to enhance potency and selectivity, and evaluating in vivo efficacy and safety profiles. The continued exploration of pyranopyrimidine chemistry holds immense promise for addressing unmet medical needs.

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Whitepaper: A Multi-Faceted In Silico Strategy for Target Deconvolution of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery & Development Professionals From: Senior Application Scientist, Computational Drug Discovery

Executive Summary

Target identification remains a pivotal and often challenging phase in the drug discovery pipeline.[1] An understanding of a molecule's mechanism of action is fundamental to optimizing its therapeutic potential and mitigating off-target effects. This guide presents a comprehensive, in silico-driven workflow for the target deconvolution of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, a novel compound with a pyranopyrimidine scaffold. We move beyond a simple recitation of methods to provide a strategic framework grounded in chemical intuition, computational rigor, and a clear line-of-sight to experimental validation. By integrating ligand-based, structure-based, and chemogenomic approaches, this methodology aims to generate a high-confidence, prioritized list of putative biological targets, thereby accelerating the journey from a bioactive compound to a validated lead.

The Pyrano[4,3-d]pyrimidine Scaffold: A Privileged Starting Point

The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, known for its role in a wide array of bioactive agents, particularly in oncology.[2] While 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine itself is a novel entity, analysis of structurally related analogs provides critical starting hypotheses. Specifically, the closely related thiopyrano[4,3-d]pyrimidine scaffold has been associated with the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[3][4] Furthermore, other pyrimidine derivatives have been investigated as potent inhibitors of kinases such as Focal Adhesion Kinase (FAK).

This existing knowledge is not merely a footnote; it is the logical foundation of our strategy. It suggests that the kinase family of proteins represents a high-probability target space for our query molecule. Our in silico approach will therefore be designed to both explore this hypothesis exhaustively and remain open to discovering entirely new, unexpected targets.

An Integrated Workflow for Target Prediction

No single computational method is infallible.[5] A robust target prediction strategy relies on the convergence of evidence from orthogonal approaches. The causality behind this choice is simple: if a ligand-based method (relying on properties of known active molecules) and a structure-based method (relying on the physics of protein-ligand interactions) both point to the same target, our confidence in that prediction increases substantially. Our proposed workflow integrates three pillars of in silico target identification.

Figure 1: Integrated workflow for in silico target prediction.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods operate under the principle that structurally similar molecules often exhibit similar biological activities.[6] These methods are invaluable when a high-resolution structure of the target is not available or when seeking to understand a compound's place within the known chemical space.

Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[7][8]

Justification: By generating a pharmacophore model from our query molecule, we can screen it against databases of pre-computed, target-based pharmacophores. A high-fit score suggests our molecule possesses the right combination of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to bind a particular target.[9] This method excels at identifying functionally similar molecules even if their 2D scaffolds are different.

Chemical Similarity Searching

This is the most direct ligand-based method. The 2D or 3D structure of the query molecule is used to search large chemical databases (e.g., ChEMBL, PubChem) for compounds with a high degree of structural similarity.[10][11]

Justification: The targets of any identified close analogs are immediately flagged as high-priority potential targets for our query molecule. This approach is computationally inexpensive and provides a rapid, direct link to existing bioactivity data.

Structure-Based Approaches: Interrogating the Proteome

Structure-based methods leverage the three-dimensional structures of potential protein targets. The primary tool in this category for target identification is reverse docking.

Reverse Docking

In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking (or target fishing) involves docking a single compound against a large library of protein structures.[12][13] The goal is to identify which proteins are the most likely binding partners based on calculated binding affinities.[12]

Justification: This approach directly simulates the physical interaction between our ligand and potential targets, providing a physics-based score of binding favorability.[13] It is not limited by the known activities of similar compounds and thus has the potential to uncover truly novel targets. A successful reverse docking campaign can provide a ranked list of targets and a predicted 3D binding pose, which can immediately guide medicinal chemistry efforts.

Chemogenomics and Machine Learning: Harnessing Big Data

Chemogenomics approaches utilize vast datasets of known drug-target interactions to build predictive models.[14][15] These models learn the complex relationships between chemical structures and their biological targets.

Justification: Machine learning algorithms can identify subtle patterns in chemical structures that are associated with activity against specific target families.[16] By inputting the structure of our query molecule into a trained model, we can obtain a probabilistic assessment of its likely targets. This data-driven method complements the physics-based approach of docking and the analog-based approach of similarity searching.

Detailed Methodologies: From Theory to Practice

Protocol: Ligand Preparation

Self-Validation: A properly prepared ligand structure is critical. Energy minimization ensures a low-energy, sterically feasible conformation, which is essential for accurate docking and pharmacophore generation.

  • Obtain 2D Structure: Draw 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine using a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Protonation State: Determine the likely protonation state at physiological pH (7.4). The primary amine group (-NH2) will likely be protonated (-NH3+). This is a critical step as it governs potential hydrogen bonding.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Save the structure in .mol2 or .sdf format for subsequent steps.

Protocol: Reverse Docking Workflow

Self-Validation: The inclusion of a re-docking step, where a known co-crystallized ligand is removed and docked back into its receptor, validates that the docking parameters can reproduce the experimentally observed binding mode.[17]

  • Target Database Selection: Select a curated database of high-quality protein structures. A common choice is the human subset of the Protein Data Bank (PDB), filtered for druggable binding sites.

  • Receptor Preparation: For each protein in the database, remove water molecules and co-solvents, add hydrogen atoms, and assign partial charges. Define the binding site. For a blind docking approach, a grid box encompassing the entire protein is used.[18]

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into each prepared receptor.[12][19]

  • Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol) from the top-scoring docking pose.[18]

  • Pose Analysis: Visually inspect the top-ranked protein-ligand complexes. A plausible binding mode should feature significant non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with key residues in the binding pocket.

Protocol: Target Prioritization via Consensus Scoring

Self-Validation: A target that is consistently identified by multiple, mechanistically distinct methods has a much higher probability of being a true positive. This consensus approach minimizes the risk of chasing a false positive generated by the artifacts of a single algorithm.

  • Data Aggregation: Collect the output from all methods:

    • Similarity Search: List of targets for analogs with >0.7 Tanimoto similarity.

    • Pharmacophore Screen: List of targets with a fit score > X (e.g., >2.0).

    • Reverse Docking: Top 50 targets ranked by binding energy.

    • Chemogenomics: Top 3 predicted target classes/proteins.

  • Normalization: Convert the heterogeneous scores from each method into a normalized rank or percentile for each predicted target.

  • Consensus Calculation: Apply a weighting and summation scheme to generate a final consensus score for each protein that appears in more than one list. For example: Score = (w1 * Rank_Docking) + (w2 * Rank_Pharmacophore) + (w3 * Presence_Similarity).

  • Final Prioritization: Rank the targets based on the final consensus score. The top 5-10 targets are selected for further investigation and experimental validation.

Method Principle Pros Cons Recommended Tools/Databases
Similarity Search Similar compounds have similar targets.Fast, computationally inexpensive, direct link to known data.Limited to known chemical space; may miss novel targets.ChEMBL[11], PubChem, SciFinder
Pharmacophore Modeling Matches 3D electronic and steric features.[20]Can identify functionally similar compounds with different scaffolds.Requires a well-defined pharmacophore; can be computationally intensive.PharmaGist, LigandScout, MOE
Reverse Docking Simulates physical binding to a library of proteins.[12]Can identify novel targets; provides 3D binding hypothesis.Computationally expensive; scoring functions are imperfect.AutoDock Vina[18], ReverseDock Server[18], idTarget
Chemogenomics/ML Data-driven models learn from known drug-target pairs.[14]Can predict target classes; leverages large datasets.Predictions are probabilistic; performance depends on training data.SuperPred, SwissTargetPrediction, TargetHunter

From Prediction to Pathway: A Hypothetical Case Study

Let us assume our integrated workflow strongly predicts that 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is an inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha) . This is not the end of the in silico analysis but the beginning of a deeper mechanistic inquiry. The next logical step is to map this target onto its known signaling pathway to understand the potential downstream cellular consequences of its inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes QueryMol Query Molecule (7,8-Dihydro-5H-pyrano [4,3-d]pyrimidin-2-amine) QueryMol->PI3K Inhibits

Figure 2: Hypothetical signaling cascade for a predicted PI3Kα target.

This pathway analysis provides immediate, testable hypotheses for experimental validation.[21] For example, if the compound truly inhibits PI3Kα, we would expect to see a decrease in phosphorylated Akt (p-Akt) levels in treated cells, which can be measured via Western Blot or multiplex immunoassay.[22] This demonstrates how in silico predictions directly inform the design of decisive biological experiments.

Conclusion

The deconvolution of a novel compound's biological targets is a complex puzzle that is best solved with a multi-faceted computational strategy. This guide has outlined a workflow for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine that is rooted in the known biology of its chemical scaffold and leverages the complementary strengths of ligand-based, structure-based, and chemogenomics methods. The emphasis on consensus scoring and a clear progression toward experimental validation is designed to maximize the efficiency and success rate of the target discovery process. By generating high-confidence, data-driven hypotheses, this in silico framework serves as a critical accelerator, bridging the gap between a promising molecule and a potential therapeutic.

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  • NIH. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved from [Link]

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Sources

The Architecture of Activity: A Technical Guide to Structure-Activity Relationship (SAR) Studies of Pyranopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyranopyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of pyranopyrimidine analogs. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will dissect the causal relationships between chemical modifications and biological outcomes, present self-validating experimental protocols, and ground our discussion in authoritative references. This document aims to serve as a comprehensive resource for the rational design and optimization of novel pyranopyrimidine-based therapeutic agents.

Introduction: The Pyranopyrimidine Core - A Versatile Scaffold

Pyranopyrimidines are heterocyclic compounds resulting from the fusion of a pyran ring with a pyrimidine ring.[2] This unique structural amalgamation gives rise to a scaffold that is both synthetically accessible and biologically versatile. The pyrimidine ring is a fundamental building block of nucleic acids, making its analogs prime candidates for interacting with a multitude of biological targets.[3][4] The fusion of the pyran ring introduces additional structural diversity and modulates the electronic and conformational properties of the molecule, leading to a wide array of pharmacological effects.[5]

Pyranopyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[1][6] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are critical regulators of cellular processes.[7] The amenability of the pyranopyrimidine core to chemical modification allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

This guide will delve into the nuances of SAR for pyranopyrimidine analogs, providing a framework for understanding how specific structural features govern their biological function.

The Pyranopyrimidine Scaffold: Key Positions for Modification

The pyranopyrimidine core offers several positions for chemical modification, each providing a unique opportunity to modulate the compound's interaction with its biological target. The general structure of a pyrano[2,3-d]pyrimidine, a common and extensively studied isomer, highlights these key positions.

Caption: General scaffold of pyrano[2,3-d]pyrimidine with key modification sites.

Modifications at these positions can influence:

  • Target Binding: Introducing functional groups that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of the target protein.

  • Selectivity: Differentiating between closely related targets (e.g., different kinase isoforms) by exploiting subtle differences in their active sites.[8]

  • Physicochemical Properties: Altering solubility, lipophilicity, and metabolic stability to improve drug-like properties.

  • Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles.[9]

SAR in Anticancer Drug Discovery

Pyranopyrimidine analogs have shown significant promise as anticancer agents, often by targeting protein kinases involved in cancer cell proliferation, survival, and metastasis.[10][11]

Targeting Protein Kinases

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is particularly effective in designing kinase inhibitors.[7] This scaffold mimics the hinge-binding interactions of ATP in the kinase active site.

Key SAR Insights for Kinase Inhibition:

  • Substitutions at the N1- and C3-positions: Modification at these positions with substituted alkyl and aromatic groups can significantly impact potency and selectivity against various kinases like RET, SFK, and ABL.[7]

  • The Role of the Phenylamino Group at C4: A 4-(phenylamino) substitution is a common feature in many pyrimidine-based kinase inhibitors. Modifications on this phenyl ring can explore additional binding pockets and enhance potency.[12]

  • Introduction of a Cyano Group: The replacement of a -COOEt group with a cyano group at the 3-position of a pyrazolo[1,5-a]pyrimidine scaffold has been shown to remarkably increase inhibitory activity against CDK2 and TRKA kinases.[9]

  • Halogen Substitutions: The introduction of halogen atoms, such as bromine or chlorine, on the phenyl group can improve activity. For instance, a bromo-substituted compound showed better activity compared to its chloro-substituted counterpart in a series of pyrazolo[1,5-a]pyrimidine derivatives.[9]

Cytotoxicity Against Cancer Cell Lines

The ultimate goal of anticancer drug discovery is to develop compounds that are selectively toxic to cancer cells. In vitro cytotoxicity assays are crucial for evaluating the anticancer potential of newly synthesized pyranopyrimidine analogs.

Table 1: In Vitro Anticancer Activity of Representative Pyranopyrimidine Analogs

Compound IDScaffoldTarget Cell LineIC50 (µM)Reference
Compound 7d Pyrimidine derivativePC-3 (Prostate)Moderate activity[13]
Compound 14a Pyrrolo[2,3-d]pyrimidineMCF7 (Breast)1.7 (µg/ml)[14]
Compound 18b Pyrrolo[2,3-d]pyrimidineMCF7 (Breast)3.4 (µg/ml)[14]
Compound 17 Pyrrolo[2,3-d]pyrimidineHePG2 (Liver)8.7 (µg/ml)[14]
Compound 5f Pyrano[2,3-d:6,5-d']dipyrimidineHeLa (Cervical)Potent cytotoxicity[15]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of pyranopyrimidine analogs against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

SAR in Anti-inflammatory Drug Discovery

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyranopyrimidine derivatives have shown potential as anti-inflammatory agents by inhibiting key inflammatory mediators.[16][17]

Key SAR Insights for Anti-inflammatory Activity:

  • Inhibition of Inflammatory Mediators: Pyrimidines can exert anti-inflammatory effects by inhibiting prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB.[17]

  • Dual COX-2/ACE2 Inhibition: Certain pyrrolopyrimidine derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and angiotensin-converting enzyme 2 (ACE2), showing potent anti-inflammatory properties.[18]

  • Role of Specific Functional Groups: The presence of specific functional groups, such as -CONHNH2 and amino groups, can be crucial for enhancing anti-inflammatory activity by facilitating interactions with the active sites of target enzymes.[19]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of pyranopyrimidine analogs on the COX-2 enzyme.

  • Enzyme and Substrate Preparation:

    • Obtain recombinant human COX-2 enzyme.

    • Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme.

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Detection:

    • Stop the reaction by adding a stopping solution (e.g., HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration compared to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

The Role of Computational Chemistry in SAR Studies

Computational approaches are indispensable tools in modern drug discovery, accelerating the design and optimization of lead compounds.[20][21]

SAR_Workflow cluster_0 Computational Design cluster_1 Experimental Validation Target_ID Target Identification & Validation Lead_Gen Lead Generation (Virtual Screening) Target_ID->Lead_Gen Docking Molecular Docking Lead_Gen->Docking QSAR 3D-QSAR & Pharmacophore Modeling ADMET In Silico ADMET Prediction QSAR->ADMET Docking->QSAR Synthesis Chemical Synthesis ADMET->Synthesis In_Vitro In Vitro Biological Assays Synthesis->In_Vitro SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Docking Iterative Refinement Synthesis_Workflow Reactants Aldehyde + Malononitrile + Thiobarbituric Acid Catalyst Nanoparticle Catalyst (e.g., Fe3O4) Reactants->Catalyst Reaction One-Pot Condensation Reactants->Reaction Catalyst->Reaction Product Pyrano[2,3-d]pyrimidine Derivative Reaction->Product Purification Purification & Characterization Product->Purification

Sources

The Pyrano[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrano[4,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth review of this scaffold, designed for researchers, scientists, and drug development professionals. We will explore its synthetic methodologies, delve into its diverse pharmacological activities, and analyze the critical structure-activity relationships that govern its therapeutic potential. This guide aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing a trustworthy foundation for future drug discovery efforts centered on this promising molecular framework.

Introduction: The Allure of a Fused Heterocycle

Fused heterocyclic systems are the cornerstone of many therapeutic agents, offering a rigid three-dimensional structure that can be precisely decorated with functional groups to optimize interactions with biological macromolecules. The pyrano[4,3-d]pyrimidine scaffold, characterized by the fusion of a pyran ring to a pyrimidine ring, presents a unique combination of structural features. The pyrimidine ring, a well-known pharmacophore present in nucleobases, provides key hydrogen bonding donors and acceptors. The adjacent pyran ring introduces conformational constraints and additional points for substitution, allowing for the fine-tuning of physicochemical properties and target affinity. This inherent structural richness has propelled the exploration of pyrano[4,3-d]pyrimidine derivatives across a spectrum of therapeutic areas.

Synthetic Strategies: Building the Core

The construction of the pyrano[4,3-d]pyrimidine scaffold can be achieved through various synthetic routes, often employing multicomponent reactions that offer efficiency and atom economy. A common and effective strategy involves the condensation of an aminopyrimidine precursor with a suitable pyran-forming synthon.

One-Pot Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Diones

A straightforward and efficient method for the synthesis of pyrano[2,3-d]pyrimidine dione derivatives involves the one-pot reaction of barbituric acid, an aromatic aldehyde, and malononitrile.[1][2] This reaction proceeds with high efficiency, particularly under solvent-free conditions or with the aid of a catalyst.

Experimental Protocol: General Procedure for the Preparation of Pyrano[2,3-d]pyrimidine Diones [1]

  • To a reaction vessel, add barbituric acid (2 mmol), the desired aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol).

  • Introduce a catalytic amount of a suitable catalyst (e.g., 0.02 g of SBA-Pr-SO3H).

  • Heat the reaction mixture in an oil bath at 140°C for 15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, recrystallize the resulting solid from a mixture of DMF and ethanol to yield the pure pyrano[2,3-d]pyrimidine dione product.

The versatility of this method allows for the introduction of a wide range of substituents on the phenyl ring, enabling the exploration of structure-activity relationships.

Synthesis of Fused Pyrano[4,3-d]pyrimidines

More complex, fused pyrano[4,3-d]pyrimidine systems can be synthesized from appropriately substituted pyran precursors. For instance, the synthesis of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, starting from ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate.[3][4]

Experimental Protocol: Synthesis of 8-Amino-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines [4]

  • A mixture of the starting pyrano-pyridothieno-pyrimidine derivative (5 mmol) and the corresponding amine (11 mmol) is refluxed in absolute ethanol (50 mL) for 5 hours.

  • The ethanol is distilled off to dryness.

  • Water (25 mL) is added to the residue.

  • The separated crystals are filtered, washed with water, dried, and recrystallized from ethanol to afford the desired product.

This modular approach allows for the introduction of diverse amino substituents, which has been shown to be crucial for modulating the antimicrobial activity of these compounds.[3]

A Spectrum of Biological Activities: Targeting Disease at its Core

The pyrano[4,3-d]pyrimidine scaffold has demonstrated a broad range of biological activities, with significant potential in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: A Multi-pronged Attack

The most extensively studied application of pyrano[4,3-d]pyrimidine derivatives is in the realm of oncology. These compounds have been shown to inhibit a variety of targets crucial for cancer cell proliferation, survival, and metastasis.

Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][6] Pyrano[4,3-d]pyrimidine derivatives, particularly their thiopyrano and pyridothiopyrano analogs, have emerged as potent multikinase inhibitors.[5][6] These compounds often target key kinases involved in angiogenesis and tumor growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

The thiopyrano[4,3-d]pyrimidine scaffold has also been explored for the development of dual PI3K/mTOR inhibitors.[7] The PI3K/Akt/mTOR signaling pathway is frequently overactive in cancer, and its inhibition can block critical cellular processes like proliferation and survival.[7][8]

Kinase_Inhibition cluster_cell Cancer Cell cluster_pathway Signaling Pathways cluster_response Cellular Response PyranoPyrimidine Pyrano[4,3-d]pyrimidine Derivative VEGFR VEGFR-2 PyranoPyrimidine->VEGFR Inhibits PI3K PI3K PyranoPyrimidine->PI3K Inhibits mTOR mTOR PyranoPyrimidine->mTOR Inhibits VEGFR->PI3K Activates PI3K->mTOR Activates Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Inhibition of key signaling pathways by pyrano[4,3-d]pyrimidine derivatives.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair.[9] Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, with some compounds exhibiting greater potency than the approved drug Olaparib.[9]

Table 1: PARP-1 Inhibitory Activity of Selected Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives [9]

CompoundIC50 (nM)
S2 4.06 ± 0.18
S7 3.61 ± 0.15
Olaparib (Reference) 5.77

Microtubules are essential for cell division, making them a validated target for cancer chemotherapy. Certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to act as microtubule targeting agents, inhibiting tubulin polymerization and disrupting the mitotic spindle.[10]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrano[4,3-d]pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][4][11] The antimicrobial efficacy of these compounds is often dependent on the nature of the substituents on the core scaffold.[3] For instance, certain amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine have shown potent antibacterial activity.[3][4]

Anti-inflammatory and Neuroprotective Effects

Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases.[12] Pyrazolo[3,4-d]pyrimidines, a related scaffold, have been shown to exert anti-inflammatory and neuroprotective effects by upregulating heme oxygenase-1 (HO-1).[12] This suggests that the broader class of pyrimidine-fused heterocycles, including pyrano[4,3-d]pyrimidines, may hold therapeutic potential for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[13][14][15]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of pyrano[4,3-d]pyrimidine derivatives is intricately linked to their substitution patterns. Key SAR insights include:

  • Substituents on Aromatic Rings: The nature and position of substituents on aryl rings appended to the scaffold significantly influence activity. For instance, in a series of thiopyrano[4,3-d]pyrimidine derivatives, electron-withdrawing groups on a benzene ring at the C-4 position were found to be more favorable for cytotoxicity than electron-donating groups.[8]

  • Fusion of Additional Heterocycles: The fusion of additional heterocyclic rings to the pyrano[2,3-d]pyrimidine-2,4-dione core can enhance PARP-1 inhibitory activity.

  • Amino Substituents: In antimicrobial derivatives, the nature of the amino substituent plays a crucial role in determining the potency and spectrum of activity.[3]

SAR cluster_substituents Substitutions cluster_activity Biological Activity Core Pyrano[4,3-d]pyrimidine Scaffold Aryl Aromatic Ring Substituents Core->Aryl Modify Fused Fused Heterocycles Core->Fused Modify Amino Amino Groups Core->Amino Modify Anticancer Anticancer Aryl->Anticancer Impacts AntiInflammatory Anti-inflammatory Aryl->AntiInflammatory Impacts Fused->Anticancer Impacts Antimicrobial Antimicrobial Amino->Antimicrobial Impacts

Caption: Structure-Activity Relationship (SAR) of pyrano[4,3-d]pyrimidine derivatives.

Conclusion and Future Perspectives

The pyrano[4,3-d]pyrimidine scaffold has unequivocally established itself as a versatile and valuable framework in medicinal chemistry. Its synthetic tractability, coupled with the diverse array of biological activities exhibited by its derivatives, underscores its immense potential for the development of novel therapeutics. The insights gained from structure-activity relationship studies will continue to guide the design of more potent and selective agents. Future research in this area will likely focus on the exploration of novel substitutions, the development of more efficient and sustainable synthetic methodologies, and the elucidation of the precise molecular mechanisms of action for the most promising compounds. The journey of the pyrano[4,3-d]pyrimidine scaffold from a chemical curiosity to a clinically relevant pharmacophore is well underway, and its future in drug discovery appears bright.

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  • Ahmed, N. S., Abdelgawad, M. A., & El-Kerdawy, A. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]

  • Ahmed, N. S., Abdelgawad, M. A., & El-Kerdawy, A. M. (2021). Discovery of pyrano[2,3-d] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. RSC Advances. [Link]

  • Hadfield, J. A., McGown, A. T., & Butler, J. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drug Design. [Link]

  • Al-Mulla, A. (2017). Biological molecules containing pyrano-pyrimidine scaffolds. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Wang, L., Liu, Y., Li, Y., Geng, Y., Zhang, Y., & Zhang, Y. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, A., & Mishra, S. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Journal of Molecular Structure. [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-Pyrano[4,3-d]pyrimidine. PubChem. [Link]

  • Balalaie, S., Ramezanpour, S., Bararjanian, M., & Sheikh-Amiri, M. (2012). Antimicrobial activity of the synthesized pyrano[2,3-d]pyrimidine derivatives. ChemInform. [Link]

  • AbdEl-Azim, M. H. M., Aziz, M. A., Mouneir, S. M., El-Farargy, A. F., & Shehab, W. S. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., & El-Salam, O. I. A. (2021). Synthesis, biological activity and POM/DFT/docking analyses of annulated pyrano[2,3-d]pyrimidine derivatives: Identification of antibacterial and antitumor pharmacophore sites. Journal of King Saud University - Science. [Link]

  • Aremu, O. S., Gopaul, K., Kadam, P., Singh, M., Mocktar, C., Singh, P., & Koorbanally, N. A. (2017). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

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Methodological & Application

Application Note: High-Throughput Screening of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine Analogs for Kinase Inhibition Using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework and a detailed protocol for utilizing the 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine scaffold in a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors. The pyranopyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives showing activity against critical therapeutic targets like phosphatidylinositol 3-kinase (PI3K)[1][2]. We describe a robust and sensitive fluorescence polarization (FP) competitive binding assay, a homogenous format ideal for HTS, to screen a library of compounds derived from this scaffold against a representative kinase. The causality behind experimental design, quality control, and data interpretation is explained to ensure the generation of reliable and actionable results for drug development professionals.

Introduction: The Scientific Rationale

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3][5] The development of small molecule kinase inhibitors has revolutionized treatment in oncology and other therapeutic areas.

The 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine scaffold represents a promising starting point for the discovery of new kinase inhibitors. Its structural relative, the thiopyrano[4,3-d]pyrimidine core, has been successfully utilized to develop potent inhibitors of PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently activated in cancer.[1][2] This precedent provides a strong rationale for exploring the chemical space around the pyranopyrimidine core to identify novel modulators of this and other kinase families.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits".[6][7] For kinase targets, a variety of HTS assays have been developed, including radiometric assays, luminescence-based ADP detection, and fluorescence-based methods.[8][9][10] Among these, fluorescence polarization (FP) offers a homogenous, cost-effective, and robust solution for screening.[11]

This guide details the application of an FP-based competitive binding assay for screening a library of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine derivatives against a target kinase.

Assay Principle: Fluorescence Polarization (FP) Competitive Binding

The FP assay technology is based on the principle that the rotational speed of a molecule in solution is dependent on its molecular size.[12][13] A small, fluorescently labeled molecule (a "tracer") rotates rapidly, and when excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal.[11][12][13] If this tracer binds to a much larger molecule, such as a protein kinase, its rotation is significantly slowed. This slower tumbling results in the emission of light that remains largely polarized, leading to a high FP signal.[12][13]

In a competitive binding assay format, a test compound (inhibitor) from the screening library competes with the fluorescent tracer for binding to the kinase's active site. An effective inhibitor will displace the tracer from the kinase, causing the tracer to tumble freely in solution again. This displacement leads to a decrease in the FP signal, which is directly proportional to the inhibitor's binding affinity.[14]

The key advantages of this format for HTS include its homogenous nature (no wash steps), sensitivity, and relative insensitivity to interferences like inner filter effects that can plague other fluorescence intensity-based assays.[11]

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Figure 1. Principle of the competitive fluorescence polarization assay.

Detailed HTS Protocol

This protocol is designed for a 384-well plate format, which is standard for HTS campaigns. All additions should be performed with automated liquid handlers to ensure precision and consistency.

Materials and Reagents
  • Target Kinase: Recombinant human kinase (e.g., PI3Kα) of high purity.

  • Fluorescent Tracer: A fluorescently-labeled small molecule known to bind the kinase active site with an appropriate dissociation constant (Kd).

  • Test Compounds: Library of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine derivatives dissolved in 100% DMSO.

  • Control Inhibitor: A known potent inhibitor of the target kinase (e.g., Staurosporine or a specific reference compound).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Buffer composition should be optimized for the specific kinase.[3]

  • Assay Plates: Low-volume, black, non-binding 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow

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}

Figure 2. High-throughput screening workflow using the FP competitive binding assay.

Step-by-Step Procedure

1. Reagent Preparation:

  • Prepare all reagents in the optimized assay buffer.
  • 2X Kinase Solution: Dilute the kinase stock to a final concentration of 2X the optimal assay concentration (determined during assay development).
  • 2X Tracer Solution: Dilute the fluorescent tracer stock to a final concentration of 2X the optimal assay concentration (typically at or below its Kd value).[15]
  • Compound Plates: Prepare 384-well source plates containing the 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine library and controls, typically at a concentration of 1 mM in 100% DMSO.

2. Assay Execution (Final Volume: 20 µL):

  • Using an automated dispenser, add 10 µL of the 2X Kinase Solution to all wells of the 384-well assay plate.
  • Using a pintool or acoustic dispenser, transfer 50 nL of the test compounds, control inhibitor, or DMSO from the source plates into the respective wells of the assay plate. This results in a final compound concentration of, for example, 10 µM and a final DMSO concentration of 0.25%.
  • Mix the plate by gentle centrifugation (e.g., 1 min at 1,000 rpm).
  • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
  • Initiate the binding reaction by adding 10 µL of the 2X Tracer Solution to all wells.
  • Mix the plate again by gentle centrifugation.
  • Incubate the plates for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
  • Read the fluorescence polarization on a compatible plate reader.
Controls for a Self-Validating System

To ensure the integrity of the screening data, each plate must include the following controls:

  • Negative Control (High Signal): Wells containing kinase, tracer, and DMSO (no inhibitor). This represents 0% inhibition.

  • Positive Control (Low Signal): Wells containing kinase, tracer, and a saturating concentration of a known potent inhibitor. This represents 100% inhibition.

Data Analysis and Quality Control

Primary Data Analysis

The primary output from the plate reader is the millipolarization (mP) value for each well. The percent inhibition for each test compound is calculated using the following formula:

Percent Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control))

A "hit" is typically defined as a compound that exhibits an inhibition value exceeding a certain threshold, often calculated based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean of all test wells).

Assay Quality Control: The Z'-Factor

The robustness and quality of the HTS assay are assessed by calculating the Z'-factor for each plate.[10] The Z'-factor is a statistical measure of the separation between the high and low signal controls.

Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|

Where SD is the standard deviation.

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; highly reliable for HTS.
0 to 0.5AcceptableAssay is suitable for screening, but may have higher variability.
< 0UnacceptableNo separation between controls; the assay is not viable.

An assay is considered validated for HTS only if the Z'-factor is consistently > 0.5 .[10]

Conclusion and Next Steps

This application note outlines a robust, field-proven methodology for screening a focused library of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine derivatives for kinase inhibitory activity. The FP competitive binding assay provides a reliable platform for identifying initial hits in a time- and cost-effective manner.

Identified hits from the primary screen should be subjected to a rigorous validation cascade, including:

  • Confirmation Screening: Re-testing the primary hits to eliminate false positives.

  • Dose-Response Curves: Generating IC₅₀ values to determine compound potency.

  • Orthogonal Assays: Validating activity in a different assay format (e.g., a luminescence-based ADP detection assay) to rule out technology-specific artifacts.[4]

  • Selectivity Profiling: Screening hits against a panel of other kinases to assess their specificity.[6][16]

By following this structured approach, researchers can effectively leverage the 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine scaffold to discover and advance novel kinase inhibitor candidates in the drug development pipeline.

References

  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: SpringerLink URL: [Link]

  • Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format Source: PubMed URL: [Link]

  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: High-Throughput Screening for Kinase Inhibitors Source: Drug Discovery and Development URL: [Link]

  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PubMed Central (PMC) URL: [Link]

  • Title: Protocol for Fluorescence Polarization Assay Using GI224329 Source: ResearchGate URL: [Link]

  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI Bookshelf URL: [Link]

  • Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides Source: PubMed URL: [Link]

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Application Notes and Protocols for Cell-Based Assays Using 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: Unraveling the Cellular Impact of Pyrano[4,3-d]pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The fused pyranopyrimidine heterocyclic system, specifically derivatives of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine, has garnered significant interest due to its structural similarity to known bioactive molecules. Published research on related thiopyrano[4,3-d]pyrimidine and pyrano[2,3-d]pyrimidine analogs suggests a strong potential for these compounds to exhibit potent anti-proliferative and cytotoxic effects, often through the modulation of critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade.[1][2] The investigation of novel derivatives like 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is therefore a promising avenue for the discovery of new therapeutic leads, particularly in oncology.

This comprehensive guide provides a suite of robust, validated cell-based assay protocols designed to systematically evaluate the biological activity of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical workflow. We begin with a broad assessment of cytotoxicity to establish a dose-response relationship. Subsequently, we delve into the potential mechanisms of action, investigating the induction of apoptosis and effects on cell cycle progression. Finally, we outline a framework for exploring the compound's impact on a key signaling pathway, providing a holistic view of its cellular effects. This structured approach ensures that the data generated is both reliable and mechanistically informative, empowering researchers in their drug discovery and development endeavors.

Section 1: Initial Assessment of Cytotoxicity using the MTT Assay

Expertise & Experience: The first critical step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[3][4] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, viable cells, resulting in the formation of purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. This assay serves as a foundational screen to determine the effective concentration range of the compound for subsequent, more detailed mechanistic studies.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) B 2. Compound Treatment (Serial dilutions of 7,8-Dihydro-5H-pyrano [4,3-d]pyrimidin-2-amine) A->B Allow cell adherence C 3. Incubation (24-72 hours, 37°C, 5% CO2) B->C D 4. MTT Addition (0.5 mg/mL final concentration) C->D E 5. Formazan Crystal Formation (3-4 hours incubation) D->E F 6. Solubilization (Add DMSO or other solvent) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H Apoptosis_Workflow A 1. Cell Culture and Treatment (Treat cells with IC50 concentration of the compound) B 2. Cell Harvesting (Collect both adherent and floating cells) A->B C 3. Cell Washing (Wash with cold PBS) B->C D 4. Staining (Resuspend in Annexin V binding buffer with Annexin V-FITC and PI) C->D E 5. Incubation (15 minutes, room temperature, in the dark) D->E F 6. Flow Cytometry Analysis (Analyze within 1 hour) E->F G 7. Data Interpretation (Quantify cell populations) F->G

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (at IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the predetermined IC₅₀ concentration of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine for 24 or 48 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash the adherent cells with PBS and then trypsinize them. Combine the trypsinized cells with the cells from the culture medium. [5][6]3. Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. [5]4. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. [7]7. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [7]8. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. [7] Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

ParameterRecommended Value
Cell Concentration for Staining 1 x 10⁶ cells/mL
Incubation Time for Staining 15 minutes
Analysis Timeframe Within 1 hour of staining

Section 3: Elucidating Effects on Cell Proliferation - Cell Cycle Analysis

Expertise & Experience: Anti-proliferative compounds often exert their effects by disrupting the normal progression of the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide valuable insights into the mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. Flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) is a standard and effective method for this purpose. [8]The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell populations based on their cell cycle phase.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A 1. Cell Culture and Treatment (Treat cells with the compound) B 2. Cell Harvesting (Collect all cells) A->B C 3. Cell Fixation (e.g., 70% cold ethanol) B->C D 4. RNase Treatment (To remove RNA) C->D E 5. PI Staining (Stain cellular DNA) D->E F 6. Flow Cytometry Analysis (Acquire DNA content data) E->F G 7. Data Analysis (Model cell cycle phases) F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in a 60 mm dish and treat with the desired concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. [9]Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. [10]6. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) compared to the control group suggests that the compound interferes with cell cycle progression at that particular checkpoint.

ParameterRecommended Value
Fixative Cold 70% Ethanol
PI Concentration 50 µg/mL
RNase A Concentration 100 µg/mL
Events to Acquire Minimum 10,000

Section 4: Preliminary Investigation of Kinase Inhibition

Expertise & Experience: Given that structurally similar compounds have been shown to target kinase pathways, it is logical to investigate whether 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine acts as a kinase inhibitor. [1][2]Cell-based kinase assays are more physiologically relevant than in vitro assays as they account for cellular factors like membrane permeability and metabolism. [11][12]A common approach is to measure the phosphorylation status of a key downstream substrate of a suspected target kinase using methods like Western blotting or ELISA-based assays. [12][13]For instance, if the PI3K/Akt pathway is suspected, one could assess the phosphorylation of Akt at Ser473. A reduction in the level of phosphorylated Akt upon treatment with the compound would indicate inhibition of the upstream signaling cascade.

Conceptual Workflow: Cell-Based Kinase Inhibition Assay

Kinase_Workflow cluster_0 Cellular Treatment cluster_1 Protein Analysis cluster_2 Data Interpretation A 1. Treat cells with 7,8-Dihydro-5H-pyrano [4,3-d]pyrimidin-2-amine B 2. Stimulate pathway (if necessary, e.g., with growth factor) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blotting or ELISA D->E F 6. Detect phosphorylated and total protein levels E->F G 7. Quantify the ratio of phospho-protein to total protein F->G

Caption: A conceptual workflow for assessing kinase inhibition in a cell-based system.

Protocol Outline: Western Blot for Akt Phosphorylation

This protocol provides a general framework. Specific antibody dilutions and incubation times should be optimized.

  • Cell Treatment and Lysis: Seed cells and treat with 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt for each treatment condition. A decrease in this ratio in compound-treated cells compared to the control indicates inhibition of the pathway.

Conclusion and Future Directions

The protocols outlined in this application note provide a systematic and robust framework for the initial characterization of the cellular effects of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. By progressing from a broad assessment of cytotoxicity to more detailed mechanistic studies of apoptosis, cell cycle arrest, and kinase pathway modulation, researchers can efficiently build a comprehensive biological profile of this novel compound. The data generated from these assays will be instrumental in guiding further preclinical development, including target identification and validation, and in vivo efficacy studies.

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  • ResearchGate. Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. [Link]

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How to dissolve 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine for in vitro experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine for In Vitro Experimentation

Abstract

This technical guide provides a comprehensive protocol for the dissolution of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine for use in a variety of in vitro experimental settings. Due to the limited publicly available data on the solubility of this specific compound, this document emphasizes a first-principles approach, guiding researchers through systematic solubility testing, the preparation of high-concentration stock solutions, and the generation of aqueous working solutions. The methodologies are grounded in the common practices for heterocyclic compounds of a similar class and are designed to ensure experimental reproducibility and data integrity.

Introduction

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine belongs to the pyranopyrimidine class of heterocyclic compounds. Pyrimidine derivatives are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2] The successful evaluation of this compound's biological activity in vitro is fundamentally dependent on its effective and consistent solubilization. Improper dissolution can lead to inaccurate concentration measurements, compound precipitation, and ultimately, unreliable experimental results.

This guide details the rationale and step-by-step protocols for handling 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, from initial solubility assessment to the preparation of assay-ready solutions.

Physicochemical Profile

A summary of the known and inferred properties of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is presented below. The solubility characteristics are inferred from related pyranopyrimidine structures.

PropertyValue / ObservationSource
Molecular Formula C₇H₉N₃O[3]
Molecular Weight 167.17 g/mol Inferred from formula
CAS Number 1211486-21-3[3]
Predicted Solubility Likely poor in aqueous solutions; soluble in polar aprotic solvents.Inferred from similar compounds[4][5]

The structure, featuring a fused heterocyclic ring system with an amine substituent, suggests that the molecule has low solubility in water but should be amenable to dissolution in strong organic solvents. Studies on structurally similar pyrano[2,3-d]pyrimidine derivatives have noted their insolubility in water and ethanol, but good solubility in dimethylformamide (DMF), often with gentle heating.[4][5]

Section 1: Solvent Selection and Rationale

The choice of solvent is critical. The ideal solvent must fully dissolve the compound at a high concentration, be miscible with the final aqueous assay buffer, and exhibit low toxicity to the biological system at the final working concentration.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Rationale: DMSO is a highly effective polar aprotic solvent for a vast range of organic molecules used in drug discovery. It is the de facto standard for preparing stock solutions for in vitro screening.[1][6] Its ability to dissolve compounds and its miscibility with aqueous media make it an excellent choice. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

  • Secondary Recommendations: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Rationale: If DMSO is incompatible with the experimental system (e.g., interferes with an enzymatic reaction or shows toxicity to a specific cell line), DMF or NMP are suitable alternatives. As noted, related compounds have shown good solubility in DMF.[4][5] These solvents share similar properties with DMSO but may have different toxicological profiles. Always validate the tolerance of your specific assay to the chosen solvent.

Section 2: Protocol for Preliminary Solubility Assessment

Before preparing a large-volume stock solution, it is prudent to perform a small-scale test to determine the approximate solubility limit.

Workflow for Solubility Testing

G cluster_0 Solubility Assessment Workflow start Start: Weigh 1-2 mg of Compound add_solvent Add a small, precise volume of solvent (e.g., 20 µL DMSO) start->add_solvent mix Vortex and/or Sonicate (5-10 min) add_solvent->mix inspect Visually inspect for dissolved particles mix->inspect dissolved Compound Fully Dissolved inspect->dissolved Yes not_dissolved Particles Remain inspect->not_dissolved No calculate Calculate Solubility (mg/mL) and Molarity (mM) dissolved->calculate add_more Add another solvent aliquot (e.g., 20 µL) not_dissolved->add_more add_more->mix

Caption: Workflow for determining compound solubility.

Step-by-Step Protocol
  • Preparation: Accurately weigh approximately 1-2 mg of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine into a clear glass or low-adhesion microcentrifuge tube.

  • Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 20 µL of DMSO) to the solid compound.

  • Energy Input: Vigorously vortex the mixture for 2-3 minutes. If particles remain, place the tube in a bath sonicator for 5-10 minutes. Gentle warming in a 30-40°C water bath can also be applied if necessary.

  • Inspection: Hold the tube against a light source and background to check for any undissolved particulates.

  • Iterative Addition: If the compound is not fully dissolved, return to step 2, adding another measured aliquot of solvent. Repeat until a clear solution is achieved.

  • Calculation: Once the compound is fully dissolved, calculate the solubility. For example, if 2 mg of the compound dissolved in a total of 80 µL of solvent, the solubility is 25 mg/mL.

Section 3: Preparation of High-Concentration Stock Solutions

Once solubility is confirmed, a concentrated stock solution can be prepared. This protocol is for preparing a 10 mM stock solution in DMSO.

Stock Solution Calculation Guide

To prepare 1 mL of stock solution: Mass (mg) = Desired Molarity (mM) × 1 mL × 0.16717 (mg/mmol)

Desired Stock ConcentrationMass of Compound for 1 mL Stock
10 mM1.67 mg
20 mM3.34 mg
50 mM8.36 mg
Step-by-Step Protocol
  • Weighing: Weigh the required amount of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine into an appropriate sterile vial (e.g., an amber glass vial).

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex until the solid is fully dissolved. Use sonication or gentle warming (<40°C) as needed to aid dissolution.

  • Verification: Ensure the final solution is clear and free of any visible precipitate.

  • Storage: Store the stock solution as recommended in Section 5.

Section 4: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock into an aqueous buffer or cell culture medium. This step is where precipitation is most likely to occur.

Workflow for Preparing Working Solutions

G cluster_1 Working Solution Preparation stock High-Concentration Stock (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (Optional, in DMSO or Medium) stock->intermediate Serial Dilution add_dropwise Pipette stock into buffer while vortexing/mixing intermediate->add_dropwise buffer Final Assay Buffer or Cell Culture Medium buffer->add_dropwise final_solution Final Working Solution (e.g., 10 µM, <0.1% DMSO) add_dropwise->final_solution assay_plate Add to Assay Plate final_solution->assay_plate

Caption: Serial dilution from a DMSO stock to an aqueous working solution.

Step-by-Step Protocol
  • Thaw Stock: Thaw the frozen stock solution and bring it to room temperature. Briefly vortex to ensure homogeneity.

  • Calculate Dilution: Determine the dilution factor needed. For example, to make a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Dilution Technique:

    • Dispense the required volume of the final aqueous medium (e.g., 999 µL of cell culture medium) into a sterile tube.

    • While vortexing the medium at a medium speed, add the required volume of the stock solution (e.g., 1 µL of 10 mM stock) drop-wise into the center of the vortex. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate. If observed, refer to the troubleshooting section.

  • Use Immediately: Use the freshly prepared working solution promptly, as the compound may have limited stability in aqueous media.

Section 5: Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of the compound.

  • Solid Compound: Store the solid material at 4°C or -20°C in a desiccator, protected from light.

  • Stock Solutions:

    • Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • The potential light sensitivity of related dihydropyridine compounds suggests that protecting solutions from light using amber vials or foil is a sound precautionary measure.[7]

  • Aqueous Working Solutions: These are generally not stable and should be prepared fresh for each experiment and used immediately.

Section 6: Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO at the desired concentration. The desired concentration exceeds the solubility limit.- Perform the solubility assessment protocol (Section 2) to find the true limit.- Try a secondary solvent like DMF or NMP.- Gently warm the solution (up to 40°C) or sonicate for a longer duration.
Compound precipitates when diluted into aqueous medium. - The compound has very low aqueous solubility.- The final solvent concentration is too high.- Inadequate mixing during dilution.- Decrease the final concentration of the compound.- Ensure the final DMSO/organic solvent concentration is as low as possible (ideally ≤0.1%).- Use the vortex-dilution method described in Section 4.- Consider using a surfactant like Tween-80 (assay permitting) to maintain solubility.
Inconsistent results between experiments. - Degradation of the compound in stock solution due to improper storage (e.g., multiple freeze-thaws).- Precipitation in the assay plate over time.- Use fresh aliquots for each experiment.- Check for precipitation in assay wells under a microscope.- Reduce the incubation time of the experiment if possible.

References

  • PubChem. 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Karcz, T., et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Sokolińska, J., et al. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Center for Biotechnology Information (PMC). [Link]

  • PubChem. 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile. National Center for Biotechnology Information. [Link]

  • Chemsigma. 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine(SALTDATA: FREE) [1211486-21-3]. Chemsigma. [Link]

  • Giacomelli, C., et al. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. National Center for Biotechnology Information (PubMed). [Link]

  • Dyakonenko, V., et al. A New Approach to 7-amino-4-oxo-4,5-dihydro-3H- pyrano[2,3-d]pyrimidine-6-carbonitriles. Sciforum. [Link]

  • Thoreauchem. 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carbaldehyde-None. Thoreauchem. [Link]

  • Haggam, R., et al. Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]

  • Awuah, S. G., et al. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. National Center for Biotechnology Information (PMC). [Link]

  • F. A. Dias, F. R. et al. On the Solubility and Stability of Polyvinylidene Fluoride. MDPI. [Link]

  • El-Agrody, A. M., et al. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][8][9]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][8][9]triazine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Dyakonenko, V., et al. A New Approach to 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles. ResearchGate. [Link]

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Application Notes and Protocols for the Derivatization of the Pyranopyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Pyranopyrimidine Scaffold as a Privileged Core in Drug Discovery

The pyranopyrimidine nucleus is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Its fused ring system is a common feature in a multitude of compounds with diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The structural rigidity of the core, combined with its capacity for key hydrogen bonding interactions, makes it a "privileged scaffold" for designing targeted therapeutic agents, particularly kinase inhibitors.[4][5] The ability to strategically modify or "derivatize" this core is paramount for optimizing potency, selectivity, and pharmacokinetic properties in a drug development campaign.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern synthetic techniques for the derivatization of the pyranopyrimidine scaffold. Moving beyond foundational synthesis, we delve into late-stage functionalization strategies, including palladium-catalyzed cross-coupling reactions and direct C-H activation. Each section explains the causality behind experimental choices, provides validated step-by-step protocols, and is grounded in authoritative references to ensure scientific integrity.

Foundational Synthesis: Accessing the Pyranopyrimidine Core via Multicomponent Reactions (MCRs)

Before derivatization can occur, the core scaffold must be synthesized efficiently. The most prevalent and versatile method for constructing the pyrano[2,3-d]pyrimidine skeleton is the one-pot, three-component reaction (3-MCR).[6] This approach is highly valued for its operational simplicity, high atom economy, and the ability to generate structural complexity in a single step.[1]

Causality of the MCR Pathway: The reaction typically proceeds through a domino sequence of well-understood classical reactions. The process is initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile). This is followed by a Michael addition of a pyrimidine-based nucleophile (like barbituric acid or 2-thiobarbituric acid) to the electron-deficient alkene formed in the first step. The final, and often rate-determining, step is an intramolecular cyclization followed by dehydration to yield the fused pyranopyrimidine system. The choice of catalyst—ranging from basic catalysts like DABCO to green alternatives like L-proline or even catalyst-free conditions under microwave irradiation—serves to accelerate one or more of these steps.[6][7]

MCR_Workflow cluster_reactants Reactants cluster_process Domino Reaction Sequence Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel BarbituricAcid Barbituric Acid Michael Michael Addition BarbituricAcid->Michael Knoevenagel->Michael Intermediate A Cyclization Intramolecular Cyclization Michael->Cyclization Intermediate B Product Pyranopyrimidine Core Cyclization->Product

Caption: General workflow for the three-component synthesis of the pyranopyrimidine core.

Protocol 2.1: General One-Pot Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitriles

This protocol is adapted from methodologies utilizing microwave assistance for enhanced reaction rates.[7]

Materials:

  • Appropriate aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Barbituric acid (1.0 mmol, 128 mg)

  • Ethanol (5 mL)

  • Catalyst (e.g., Dibutylamine, 0.1 mmol)[8]

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and ethanol (5 mL).

  • Add the catalyst (e.g., a catalytic amount of dibutylamine or L-proline).[6][8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 180 W) and temperature (e.g., 80-100 °C) for 3-10 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature. A solid precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to afford the desired pyranopyrimidine derivative, which is often pure enough for subsequent steps. If necessary, recrystallization from ethanol or an ethanol/DMF mixture can be performed.

Advanced Derivatization: Late-Stage Functionalization Techniques

Once the core is synthesized, often with a pre-installed halogen handle (e.g., from a halo-substituted aldehyde) or a reactive C-H bond, late-stage functionalization can be employed to build a library of analogs. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyranopyrimidine scaffold.[9][10] This is particularly useful for exploring SAR in regions of a molecule that interact with aromatic residues in a protein binding pocket.

Causality of the Catalytic Cycle: The reaction is catalyzed by a Palladium(0) species. The cycle begins with the oxidative addition of an aryl halide (e.g., a bromo-pyranopyrimidine) to the Pd(0) center, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from a boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Cycle center Pd(II) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-R RedElim->Pd0 ArR Pyr-R RedElim->ArR ArX Pyr-X ArX->OxAdd ArBOH R-B(OH)₂ Base Base (e.g., K₂CO₃) ArBOH->Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Microwave-Assisted Suzuki Coupling [11][12]

Catalyst (mol%) Base Solvent Temp (°C) Time (min) Typical Yield (%)
Pd(PPh₃)₄ (0.5-5%) K₂CO₃, Cs₂CO₃ 1,4-Dioxane/H₂O 100-120 10-20 75-95%
Pd(dppf)Cl₂ (2-5%) K₃PO₄ Toluene/H₂O 110 30 70-90%

| Pd(OAc)₂ / SPhos | K₂CO₃ | 2-MeTHF/H₂O | 100 | 15 | 80-98% |

Protocol 3.1.1: Microwave-Assisted Suzuki Coupling of a Halogenated Pyranopyrimidine

This protocol is optimized for efficiency and is based on established methods.[11][12]

Materials:

  • Halogenated pyranopyrimidine (e.g., 5-(4-bromophenyl)-...-pyranopyrimidine) (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the halogenated pyranopyrimidine (0.5 mmol), boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.5 mmol).

  • Add the 1,4-dioxane (4 mL) and water (2 mL) solvent mixture.

  • Purge the vial with nitrogen or argon for 2-3 minutes to create an inert atmosphere. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation that is fundamental in pharmaceutical chemistry.[13] It allows for the coupling of aryl halides or triflates with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions.[14] This reaction is invaluable for installing functionalities that can act as hydrogen bond donors or acceptors, or modulate the basicity and solubility of the final compound.

Causality of the Catalytic Cycle: Similar to the Suzuki coupling, this reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[13] After oxidative addition of the aryl halide to the Pd(0) complex, the key step is the deprotonation of the amine by the base, followed by coordination to the palladium center and subsequent reductive elimination of the aryl amine product. The choice of phosphine ligand is arguably the most critical parameter in this reaction. Bulky, electron-rich ligands (e.g., Xantphos, Josiphos-type ligands) accelerate the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[15]

Buchwald_Cycle center Pd(II) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Ar-Pd(II)-X RedElim Reductive Elimination AmineCoord->RedElim [Ar-Pd(II)-NR₂] RedElim->Pd0 Product Pyr-NR₂ RedElim->Product ArX Pyr-X ArX->OxAdd Amine R₂NH Base Base (e.g., NaOtBu) Amine->Base Base->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3.2.1: Buchwald-Hartwig Amination of a Halogenated Pyranopyrimidine

This protocol uses a common set of conditions applicable to a range of amine nucleophiles.[15]

Materials:

  • Halogenated pyranopyrimidine (0.5 mmol)

  • Amine (primary or secondary) (0.6 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (5 mL)

  • Schlenk flask or sealed reaction tube

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add the halogenated pyranopyrimidine (0.5 mmol) and the amine (0.6 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Bioisosteric Replacement Strategies

In drug design, bioisosteric replacement is a crucial strategy for fine-tuning the biological activity and physicochemical properties of a lead compound.[16][17] A bioisostere is a substituent or group with similar physical or chemical properties that imparts similar biological properties to a chemical compound. Replacing a group on the pyranopyrimidine scaffold can address issues like metabolic instability, toxicity, or poor solubility while maintaining or improving target engagement.[18]

Table 2: Common Bioisosteric Replacements in Medicinal Chemistry

Original Group Bioisostere(s) Rationale for Replacement
Phenyl Ring Pyridine, Thiophene, Pyrimidine Introduce H-bond acceptor, modulate polarity/solubility, alter metabolic profile.[16][19]
Carboxylic Acid Tetrazole, Acylsulfonamide Increase metabolic stability, maintain acidic pKa, improve cell permeability.
Amide Reverse Amide, 1,2,4-Oxadiazole Enhance metabolic stability, alter H-bonding pattern, constrain conformation.

| Methyl Group | Chlorine, Trifluoromethyl | Increase metabolic stability (block oxidation), modulate electronics and lipophilicity. |

The choice of a bioisosteric replacement is highly context-dependent. For example, replacing a phenyl group attached via a Suzuki coupling with a pyridine ring can introduce a hydrogen bond acceptor, potentially forming a new, favorable interaction with the target protein.[16]

Conclusion

The pyranopyrimidine scaffold is a versatile and highly valuable core for the development of new therapeutic agents. Mastery of its synthesis and derivatization is essential for any drug discovery program centered on this motif. The foundational multicomponent reactions provide rapid access to the core, while modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer powerful, reliable tools for late-stage functionalization. These techniques, coupled with strategic considerations such as bioisosteric replacement, empower medicinal chemists to systematically explore the chemical space around the pyranopyrimidine core, accelerating the journey from a preliminary hit to a clinical candidate.

References

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  • Hussain, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6667. [Link]

  • Al-Messri, Z. A. K., et al. (2023). Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. Chemical Methodologies, 7(10), 793-805. [Link]

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Application Notes and Protocols: 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine as a Putative Chemical Probe for the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization and application of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine as a chemical probe. While direct, extensive research on this specific molecule is emerging, its structural similarity to known kinase inhibitors, particularly those with a pyrimidine core, suggests its potential as a modulator of critical cellular signaling pathways.[1][2] Drawing upon established principles of chemical biology and data from related thiopyrano[4,3-d]pyrimidine derivatives that inhibit the PI3K/Akt/mTOR pathway, we present a framework for its validation and use in cellular research.[1][2] These notes are intended for researchers, scientists, and drug development professionals interested in exploring novel chemical tools for pathway elucidation and target validation.

Introduction and Scientific Rationale

Small molecule chemical probes are indispensable tools for dissecting complex cellular processes, offering a level of temporal and spatial control that genetic methods may not provide.[3][4] A high-quality chemical probe should exhibit potency, selectivity, and demonstrated on-target activity in a cellular context.[5]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of pyrano[4,3-d]pyrimidine and the structurally related thiopyrano[4,3-d]pyrimidine have been synthesized and evaluated for their anticancer properties, with several showing inhibitory activity against the Phosphatidylinositol 3-kinase (PI3K) pathway.[1][2] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and other diseases.[1][2]

Given this precedent, we hypothesize that 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (herein referred to as "PyranoProbe-1") may act as an inhibitor of one or more kinases within the PI3K pathway. This document outlines the necessary steps to test this hypothesis and utilize PyranoProbe-1 as a reliable research tool.

Physicochemical Properties of PyranoProbe-1
PropertyValueSource
Molecular Formula C₇H₉N₃O[6]
Molecular Weight 167.17 g/mol [6]
CAS Number 1211486-21-3[6][7][8]
Purity >95% (recommended)[9]
Solubility Soluble in DMSO(Assumed)

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

We propose that PyranoProbe-1 functions by competitively inhibiting the ATP-binding pocket of a key kinase in the PI3K/Akt/mTOR pathway, such as PI3Kα or mTOR. This inhibition would block the downstream signaling cascade, leading to a reduction in cell proliferation and survival in cancer cell lines with a hyperactivated pathway.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Probe PyranoProbe-1 Probe->PI3K Inhibition?

Caption: Proposed inhibitory action of PyranoProbe-1 on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for validating the cellular activity and target engagement of PyranoProbe-1. It is crucial to include a structurally similar but biologically inactive analog as a negative control to differentiate on-target effects from non-specific or off-target activities.[5]

Protocol 3.1: Cell Viability Assay (MTT/Resazurin)

This protocol determines the effect of PyranoProbe-1 on the proliferation of cancer cell lines known to be dependent on PI3K signaling (e.g., MCF-7, PC-3).[1]

Workflow Diagram:

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Analysis A 1. Seed Cells (e.g., MCF-7, PC-3) B 2. Allow Adherence (24h) A->B C 3. Treat with PyranoProbe-1 (Dose-Response) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT/ Resazurin Reagent D->E F 6. Incubate (1-4h) E->F G 7. Measure Absorbance/ Fluorescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining the IC50 value of PyranoProbe-1 using a cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of PyranoProbe-1 in culture medium. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or 20 µL of Resazurin solution to each well and incubate for 1-4 hours.

  • Measurement: If using MTT, solubilize the formazan crystals with 100 µL of DMSO or solubilization buffer. Measure absorbance at 570 nm. If using Resazurin, measure fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Hypothetical Data Presentation:

CompoundCell LineIC50 (µM)
PyranoProbe-1MCF-7 (Breast Cancer)0.85
PyranoProbe-1PC-3 (Prostate Cancer)1.20
Negative ControlMCF-7 (Breast Cancer)> 100
Protocol 3.2: Western Blotting for Pathway Modulation

This protocol assesses whether PyranoProbe-1 inhibits the PI3K pathway by measuring the phosphorylation status of downstream effectors like Akt and S6K.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.

  • Stimulation and Inhibition: Pre-treat cells with PyranoProbe-1 (at 1x, 5x, and 10x the IC50 value) or vehicle (DMSO) for 2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL insulin or EGF) for 20-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein

    • Total S6 Ribosomal Protein

    • β-Actin (as a loading control)

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: Successful inhibition by PyranoProbe-1 will show a dose-dependent decrease in the phosphorylation of Akt and S6, while total protein levels remain unchanged.

Protocol 3.3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with PyranoProbe-1 (e.g., at 10x the IC50) or vehicle for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the levels of the putative target protein (e.g., PI3Kα) by Western blotting.

  • Data Interpretation: In the presence of a binding ligand (PyranoProbe-1), the target protein will be more stable at higher temperatures. This will be observed as a rightward shift in the melting curve (protein abundance vs. temperature) compared to the vehicle-treated control.

Trustworthiness and Self-Validation

To ensure the reliability of experimental results, every protocol must incorporate a self-validating system.

  • Orthogonal Assays: A phenotype observed with one assay should be confirmed by another. For example, a decrease in cell viability should be correlated with the inhibition of downstream signaling markers in a western blot.[5]

  • Use of Controls:

    • Negative Control: A structurally similar but inactive compound is essential to rule out off-target effects.[5]

    • Positive Control: Use a known, well-characterized inhibitor of the PI3K pathway (e.g., GDC-0941) to validate the assay systems.[1]

  • Dose-Response Relationship: On-target effects should be dose-dependent and occur at concentrations consistent with the compound's potency (ideally below 1 µM for a good probe).[5]

  • Target Engagement: Direct evidence of binding, such as from a CETSA experiment, is critical to confirm that the observed cellular effects are a direct consequence of the probe interacting with its intended target.

Conclusion and Future Directions

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (PyranoProbe-1) represents a promising starting point for the development of a chemical probe for the PI3K/Akt/mTOR pathway. The protocols outlined here provide a rigorous framework for its characterization, from initial phenotypic screening to direct target engagement verification. By adhering to the principles of probe validation, researchers can confidently use this molecule to investigate the intricate roles of PI3K signaling in health and disease, potentially uncovering new therapeutic avenues.

References

  • Hilaris Publisher. (n.d.). Chemical Biology Approaches to Decipher Protein-Protein Interactions and Cellular Pathways. Retrieved from [Link]

  • Gogleva, A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Communications Biology. Retrieved from [Link]

  • ResearchGate. (2010). Small Molecule Probes of Cellular Pathways and Networks. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways. Retrieved from [Link]

  • MacBeath, G. (2010). Small Molecule Probes of Cellular Pathways and Networks. PMC - NIH. Retrieved from [Link]

  • Liu, H., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Retrieved from [Link]

  • Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. Retrieved from [Link]

  • SACTG | King-Pharm. (n.d.). 1211486-21-3 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine(SALTDATA: FREE). Retrieved from [Link]

  • Chemsigma. (n.d.). 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine(SALTDATA: FREE) [1211486-21-3]. Retrieved from [Link]

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Troubleshooting & Optimization

Overcoming solubility issues with 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this heterocyclic compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure the success and reproducibility of your experiments.

Understanding the Challenge: Why Does This Compound Have Solubility Issues?

The structure of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine presents a classic solubility challenge. It combines a fused, largely hydrophobic heterocyclic ring system with a basic primary amine. This amine group is the key to unlocking its solubility.

At neutral or alkaline pH, the amine group (–NH₂) is uncharged, making the entire molecule poorly soluble in water. However, in an acidic environment, this amine can become protonated (–NH₃⁺), forming a salt that is significantly more soluble in aqueous solutions. This pH-dependent behavior is governed by the compound's pKa, which is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral form. The pKa of the structurally related 2-aminopyrimidine is approximately 3.45, suggesting our compound of interest will also require an acidic pH to achieve significant protonation and solubility.[1][2]

The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[3][4][5][6] For a basic compound like this one, solubility increases dramatically as the pH of the buffer drops below its pKa.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a logical progression from the simplest to more advanced techniques for solubilizing your compound.

Solubility_Workflow A Start: Compound Precipitates in Aqueous Buffer B Step 1: pH Adjustment Is the compound soluble in acidic buffer (pH < 4)? A->B Initial Observation C Step 2: Co-Solvent Strategy Prepare a concentrated stock in 100% DMSO. Does it dissolve? B->C No E Success: Proceed with Experiment (using appropriate pH) B->E Yes D Step 3: Advanced Solubilizers Try Cyclodextrin-based formulation. C->D No F Success: Proceed with Experiment (using vehicle controls) C->F Yes G Success: Proceed with Experiment (confirm no assay interference) D->G Yes H Contact Advanced Formulation Support D->H No

Caption: Troubleshooting decision tree for solubilizing the compound.

Frequently Asked Questions (FAQs) & Protocols

FAQ 1: My compound immediately precipitates when I add it to my PBS buffer (pH 7.4). What's the first thing I should try?

Answer: The most direct approach is to leverage the basic amine group by adjusting the pH. The compound's solubility is expected to be lowest at neutral to basic pH and highest at an acidic pH. You should perform a simple pH-solubility screen.

Protocol 1: Basic pH-Solubility Screening

  • Prepare Buffers: Prepare a set of simple buffers spanning a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4). A citrate buffer is a good starting point for the acidic range.

  • Dispense Compound: Weigh a small, equal amount of your solid compound into separate microcentrifuge tubes.

  • Add Buffer: Add a fixed volume of each buffer to the corresponding tube to achieve a target concentration (e.g., 1 mg/mL).

  • Equilibrate: Vortex each tube vigorously for 1-2 minutes. Allow the tubes to equilibrate at room temperature for 1-2 hours, protected from light.

  • Observe: Visually inspect each tube for undissolved solid. A clear solution indicates good solubility at that pH.

Expected Outcome pH 2.0 (Citrate) pH 4.0 (Citrate) pH 6.0 (Phosphate) pH 7.4 (PBS)
Visual Observation Clear SolutionClear SolutionHazy/SuspensionHeavy Precipitate
Interpretation High SolubilityHigh SolubilityLow SolubilityVery Low Solubility
FAQ 2: An acidic buffer isn't compatible with my cell-based assay. What is the standard method for solubilizing compounds like this for biological experiments?

Answer: The industry-standard approach is to first create a highly concentrated stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[7][8] This stock can then be serially diluted into your aqueous assay buffer, ensuring the final concentration of DMSO is low and well-tolerated by your biological system.

Protocol 2: Preparing and Using a DMSO Stock Solution

  • Stock Preparation:

    • Accurately weigh out your compound (e.g., 10 mg) using a calibrated analytical balance.[9][10]

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). Use a volumetric flask for the highest accuracy.[9][11]

    • Ensure complete dissolution. Gentle vortexing or sonication can be used if needed. The resulting solution should be clear.

  • Storage:

    • Store the DMSO stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and moisture absorption.

  • Dilution into Assay Buffer:

    • Perform a serial dilution of your DMSO stock into your final aqueous buffer (e.g., cell culture media or PBS).

    • Crucial Step: When diluting, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing. Never add buffer to the DMSO stock, as this can cause the compound to precipitate.

    • Vehicle Control: It is essential to run a parallel control experiment containing the same final concentration of DMSO without the compound. This "vehicle control" ensures that any observed biological effects are due to your compound and not the solvent.[8]

Important Consideration: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme activity.[8][12][13][14] Always determine the maximum tolerable DMSO concentration for your specific assay system.

FAQ 3: I've tried pH adjustment and a DMSO stock, but my compound still precipitates at my desired final concentration in the assay buffer. What's next?

Answer: When a compound has extremely low aqueous solubility, you may need to employ more advanced formulation strategies. One of the most effective and widely used methods is complexation with cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly soluble "guest" molecules, like your compound, within their core, forming an "inclusion complex."[15][18][19] This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule.[15][17][18]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in PBS). Warm the solution slightly (to ~40-50°C) to aid dissolution of the cyclodextrin, then cool to room temperature.

  • Add Compound: Add your solid compound directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. Sonication in a bath sonicator for 15-30 minutes can significantly accelerate the formation of the inclusion complex.

  • Equilibration: Allow the solution to rotate or shake overnight at room temperature to ensure maximum complexation.

  • Clarification: The following day, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Final Solution: Carefully collect the clear supernatant. This is your stock solution. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV or LC-MS).

  • Assay Considerations: As with co-solvents, it is critical to include a vehicle control containing the same concentration of HP-β-CD in your experiment to account for any effects of the excipient itself.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation Compound Insoluble Compound (Hydrophobic) Precipitate Precipitate Compound->Precipitate Low Solubility CD Cyclodextrin (Hydrophobic Interior, Hydrophilic Exterior) Compound->CD + Water Aqueous Buffer Complex Soluble Inclusion Complex CD->Complex Encapsulation Water2 Aqueous Buffer Complex->Water2 Disperses in

Caption: Mechanism of cyclodextrin-mediated solubilization.

Summary of Key Recommendations

Strategy Principle Best For Key Consideration
pH Adjustment Protonating the basic amine to form a soluble salt.Biochemical assays, initial solubility screening.Final pH must be compatible with the assay system and protein stability.
DMSO Co-Solvent Dissolving the compound in an organic solvent before aqueous dilution.The standard method for most in vitro biological assays (cell-based and biochemical).Final DMSO concentration must be low (<0.5%) and a vehicle control is mandatory.
Cyclodextrins Encapsulating the hydrophobic compound within a hydrophilic carrier molecule.Very poorly soluble compounds where DMSO is insufficient or incompatible.Must determine the final concentration analytically and run a cyclodextrin vehicle control.

This guide provides a comprehensive framework for addressing the solubility of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. By systematically applying these principles and protocols, researchers can achieve reliable and reproducible results in their experiments.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • Cyclodextrin. Wikipedia. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

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  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Inorganic and Nano-Metal Chemistry. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Available at: [Link]

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Technical Support Center: Stability of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of this compound when stored in Dimethyl Sulfoxide (DMSO) at room temperature. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in DMSO at room temperature?

While specific long-term stability data for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in DMSO is not extensively published, we can infer its potential stability based on general studies of large compound libraries. A significant portion of diverse compounds remain stable in DMSO for limited periods. However, room temperature storage is a critical factor that accelerates degradation.

Studies on large compound libraries stored in DMSO at room temperature show a significant decline in compound integrity over time. For instance, one study observed that the probability of reconfirming a compound's structure was 92% after 3 months, dropping to 83% after 6 months, and further down to 52% after one year.[1][2] Therefore, long-term storage at room temperature is strongly discouraged. For short-term use (i.e., during the course of an experiment), the compound is likely to be sufficiently stable, but stock solutions should be prepared fresh and not stored at ambient temperatures for extended durations.

Q2: What are the primary factors that can cause the degradation of this compound in DMSO?

Several factors can contribute to the degradation of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in a DMSO solution:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups. Studies have shown that water is a more significant factor in compound loss than oxygen.[3][4][5]

  • Oxidation: Although less common than hydrolysis, oxidation can occur, especially if the DMSO contains peroxide impurities or if the compound is exposed to air and light for prolonged periods. The dihydropyran ring and the aminopyrimidine moiety could be susceptible to oxidative degradation.

  • Light Exposure: Photodegradation can be a concern for many organic molecules. It is always recommended to store DMSO solutions in amber vials to minimize light exposure.[6]

  • DMSO Quality: The purity of the DMSO is paramount. Lower-grade DMSO may contain impurities such as water, acids, or peroxides that can react with the dissolved compound. Always use anhydrous, high-purity DMSO for preparing stock solutions.

Q3: Are there any specific structural liabilities in 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine I should be aware of?

Yes, the structure of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine contains moieties that could be susceptible to degradation:

  • 2-Aminopyrimidine Moiety: This functional group is generally stable, but the exocyclic amino group can be a site for oxidative deamination or other reactions under harsh conditions. The pyrimidine ring itself can undergo enzymatic or chemical degradation, although this is less likely under typical storage conditions.[7][8][9]

  • Dihydropyran Ring: The ether linkage within the dihydropyran ring could be susceptible to acid-catalyzed hydrolysis, particularly if the DMSO is not of high purity and contains acidic impurities.

Q4: What are the best practices for preparing and storing a DMSO stock solution of this compound?

To maximize the stability and longevity of your 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine stock solution, adhere to the following best practices:

  • Use High-Purity Anhydrous DMSO: Start with the highest quality solvent available to minimize contaminants.

  • Work in a Dry Environment: When preparing your stock solution, work in an environment with low humidity or under an inert atmosphere (e.g., nitrogen or argon) to reduce moisture absorption.

  • Use Appropriate Containers: Store your stock solution in amber glass vials with tightly sealed screw caps to protect from light and moisture.[6]

  • Aliquot: Divide your stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination and water absorption for the entire stock.[3][4][5]

  • Optimal Storage Temperature: While this guide focuses on room temperature stability, the strong recommendation is to store stock solutions at -20°C or -80°C for long-term storage. Studies have shown that 85% of compounds are stable for over two years when stored at 4°C in a DMSO/water (90/10) mixture.[10][11]

Storage ConditionRecommended DurationRationale
Room Temperature (~25°C)< 24 hoursProne to accelerated degradation.[1][2]
Refrigerated (4°C)Weeks to MonthsSignificantly slows degradation for most compounds.[10][11]
Frozen (-20°C or -80°C)Months to YearsGold standard for long-term preservation.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the instability of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in DMSO.

Problem 1: Inconsistent or non-reproducible biological assay results.

  • Potential Cause: Degradation of the compound in the DMSO stock solution, leading to a lower effective concentration and the presence of degradants that may have off-target effects.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Always start by preparing a new stock solution from solid material.

    • Perform a Quality Control Check: Analyze the new and old stock solutions by HPLC-UV or LC-MS to check for purity and the presence of degradation products.

    • Review Storage Practices: Ensure that your storage conditions align with the best practices outlined in the FAQ section.

Problem 2: Appearance of new peaks in my analytical chromatogram (HPLC/LC-MS) over time.

  • Potential Cause: This is a direct indication of compound degradation.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying degradation products.

III. Experimental Protocols

Protocol 1: Assessing the Stability of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in DMSO

This protocol provides a step-by-step method to quantitatively assess the stability of your compound in DMSO at room temperature.

Materials:

  • 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (solid)

  • Anhydrous, high-purity DMSO

  • Amber glass vials with screw caps

  • HPLC or LC-MS system with a suitable C18 column and UV detector

  • Calibrated analytical standard of the test compound

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 10 µM) in your mobile phase or a compatible solvent. Analyze by HPLC-UV or LC-MS to determine the initial purity and peak area. This is your baseline measurement.

  • Incubation: Store the remaining stock solution in a sealed amber vial at room temperature (25°C).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 72h, 1 week, 1 month), withdraw an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and analyze it using the same HPLC/LC-MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Monitor the appearance and growth of any new peaks, which indicate degradation products.

Caption: Experimental workflow for stability assessment.

References

  • Engeloch, C., et al. (2011). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 16(8), 936-943. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • PubChem. (n.d.). 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. PubChem. [Link]

  • Salih, A. R., & Al-Messri, Z. A. K. (2022). Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. Chemical Methodologies, 6(7), 532-542. [Link]

  • Engeloch, C., et al. (2011). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

  • Chemsigma. (n.d.). 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine(SALTDATA: FREE) [1211486-21-3]. Chemsigma. [Link]

  • Salih, A. R., & Al-Messri, Z. A. K. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Eurasian Chemical Communications, 3(6), 532-542. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5727. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione Derivatives. ACS Omega, 6(38), 24867-24879. [Link]

  • Baluja, S., Chanda, S., & Nandha, K. (2013). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. [Link]

  • Fita, P., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14356-14371. [Link]

  • Gurban, M. Y., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(9), e21833. [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with Pyranopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyranopyrimidines are a versatile class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery.[1] As researchers increasingly explore their therapeutic potential, accurate assessment of their effects on cell viability is paramount. However, the unique physicochemical properties of these compounds can sometimes lead to unexpected and misleading results in common cell viability assays. This guide provides a structured approach to troubleshooting these challenges, ensuring the integrity and reproducibility of your experimental data.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, common problems encountered when using pyranopyrimidines in cell viability assays. Each issue is followed by an analysis of potential causes and a step-by-step plan for resolution.

Problem 1: Signal Anomaly - Absorbance/Luminescence Increases with Higher Compound Concentrations

You've performed a dose-response experiment and, contrary to expectations of cytotoxicity, the signal from your assay (e.g., OD in an MTT assay, RLU in an ATP-based assay) increases as the concentration of your pyranopyrimidine compound rises. This can be a perplexing result, suggesting the compound is promoting proliferation or metabolic activity.

Potential Causes:

  • Direct Assay Interference: The pyranopyrimidine compound may be directly interacting with the assay reagents.

    • Reducing Agents: Some compounds can act as reducing agents, directly converting tetrazolium salts (like MTT, MTS, XTT) to colored formazan, independent of cellular metabolism. This leads to a false-positive signal for viability.[2][3]

    • Intrinsic Color or Fluorescence: The compound itself might be colored or fluorescent at the assay's measurement wavelengths, adding to the background signal.[4] Some pyrimidine-based structures are known to have fluorescent properties.[5]

  • Metabolic Upregulation: At certain concentrations, some compounds can induce a cellular stress response that temporarily increases metabolic activity, leading to a higher signal in metabolism-based assays (e.g., MTT, resazurin).[6]

Troubleshooting & Resolution Workflow:

  • Run a Compound-Only Control: This is the most critical first step. Prepare a plate with your complete assay medium and serial dilutions of your pyranopyrimidine compound, but do not add any cells .

  • Add Assay Reagents: Add the viability assay reagent (e.g., MTT, CellTiter-Glo®) to these cell-free wells and incubate for the standard duration.[2]

  • Measure the Signal: Read the plate on your spectrophotometer or luminometer.

  • Analyze the Results: If you observe a dose-dependent increase in signal in these cell-free wells, you have confirmed direct compound interference. The compound is reacting with your assay reagents.

dot

Caption: Workflow for diagnosing unexpected signal increases.

Problem 2: High Variability & Poor Reproducibility Between Replicates and Experiments

You notice significant scatter in the data from replicate wells, or you are unable to reproduce IC50 curves from one experiment to the next.

Potential Causes:

  • Compound Solubility and Precipitation: Pyranopyrimidines, like many heterocyclic compounds, can have limited aqueous solubility.[7] If the compound precipitates out of solution in the culture medium, it will lead to inconsistent concentrations across wells and can physically interfere with optical readings by scattering light.[8]

  • Inconsistent Cell Seeding and Health: Variability in the number of cells seeded per well is a common source of error.[9] Additionally, using cells that are unhealthy, over-confluent, or at a high passage number can lead to inconsistent responses.[10]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of media components and your test compound, which can affect cell growth and viability.[8]

Troubleshooting & Resolution Steps:

  • Assess Compound Solubility:

    • Prepare your highest concentration of the pyranopyrimidine in the final cell culture medium.

    • Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Visually inspect the solution under a microscope for any signs of precipitation (crystals, cloudiness).

    • If solubility is an issue, consider using a lower top concentration or a different solvent system (ensuring the final solvent concentration is non-toxic to cells, typically <0.5% for DMSO).[8]

  • Optimize Cell Handling:

    • Ensure you have a homogenous single-cell suspension before seeding.[9]

    • Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal window for your assay.[8]

    • Always use cells in their logarithmic growth phase and maintain a consistent, low passage number.[10]

  • Mitigate Plate Effects:

    • Avoid using the outermost wells of your plate for experimental data. Instead, fill these perimeter wells with sterile PBS or media to create a humidity barrier.[8]

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is best for my pyranopyrimidine compound?

There is no single "best" assay; the choice depends on the compound's properties and its mechanism of action. It is highly recommended to use at least two assays based on different biological principles to confirm your results.[11]

Assay TypePrinciplePotential for Pyranopyrimidine Interference
Tetrazolium Reduction (MTT, MTS, XTT)Measures metabolic rate via mitochondrial dehydrogenase activity.[2]High: Susceptible to interference from reducing compounds and compounds with intrinsic color.[3][12]
Resazurin Reduction (alamarBlue®)Measures metabolic rate via cellular reductase activity.[4]Moderate: Susceptible to fluorescent compounds and direct chemical reduction.
ATP Quantification (CellTiter-Glo®)Measures ATP levels, a marker of viable, metabolically active cells.[13]Low: Less prone to colorimetric or fluorescent interference, but can be affected by compounds that alter cellular ATP levels independent of viability.
Cytotoxicity/Membrane Integrity (LDH, Propidium Iodide)Measures markers of cell death, such as lactate dehydrogenase (LDH) release or loss of membrane integrity.[4]Low: Directly measures cell death rather than metabolic activity. Good orthogonal method.

Q2: How can I proactively test for compound interference?

Always perform a cell-free assay control, as described in Problem 1 . This involves incubating your compound with the assay reagents in media alone to check for any chemical interactions that could alter the signal.[2]

Q3: What are the critical controls I must include in my experiment?

  • No-Cell Control: Media + Assay Reagent (to determine background signal).

  • Vehicle Control: Cells + Media + Solvent (e.g., DMSO) + Assay Reagent (represents 100% viability).

  • Positive Control: Cells + Media + Known Cytotoxic Agent + Assay Reagent (to ensure the assay can detect cell death).

  • Compound-Only Control: Media + Compound + Assay Reagent (to check for direct interference, as discussed above).[2]

Key Experimental Protocols

Protocol: Screening for Compound Interference in a Tetrazolium (MTT) Assay
  • Prepare a 96-well plate. Designate rows for "Cells + Compound" and "Media Only + Compound".

  • Prepare serial dilutions of your pyranopyrimidine compound at 2X the final concentration in your cell culture medium.

  • In the "Cells + Compound" wells, add 50 µL of your cell suspension. In the "Media Only + Compound" wells, add 50 µL of fresh media.

  • Add 50 µL of the 2X compound dilutions to the appropriate wells. Also, include vehicle-only control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (e.g., 5 mg/mL) to all wells.[2]

  • Incubate for 1-4 hours at 37°C.[2]

  • Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to all wells and mix thoroughly to dissolve the formazan crystals.[2]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Subtract the background absorbance (media-only wells) from all readings. Compare the absorbance values from the "Media Only + Compound" wells to the vehicle control. A significant increase in absorbance indicates direct chemical reduction of MTT by your compound.

dot

Caption: Workflow for the compound interference screening protocol.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]

  • Biocompare (2018). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • Drug Discovery News (n.d.). Technology Guide: Automating scalable cytotoxicity assays. Available from: [Link]

  • Solubility of Things (n.d.). Pyrimidine. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Guidelines for cell viability assays. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Pyranopyrimidine. PubChem Compound Summary for CID 66624036. Available from: [Link]

  • ResearchGate (n.d.). Cell viability assay of chemical compounds used in the experiments. Available from: [Link]

  • Pooja, G. S., & Banupriya, S. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research, 14(1), 60-66. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 5H-Pyrano[2,3-d]pyrimidine. PubChem Compound Summary for CID 53439102. Available from: [Link]

  • MDPI (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Available from: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203. Available from: [Link]

  • Ulukaya, E., Colakogullari, M., & Wood, E. J. (2004). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. Available from: [Link]

  • MedCrave (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

  • ResearchGate (n.d.). Why MTT assay gives differnt cytotoxicy, of same drug, on differetn cell lines?. Available from: [Link]

  • An, G., et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. PubMed. Available from: [Link]

  • Semantic Scholar (n.d.). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Available from: [Link]

  • ResearchGate (n.d.). I am having problems in getting results in MTT assay. How do I rectify it?. Available from: [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Available from: [Link]

  • National Center for Biotechnology Information (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

Sources

Reducing off-target effects of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cellular Models

Prepared by the Office of the Senior Application Scientist

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with a new small molecule inhibitor.

Q1: What are "off-target" effects and why are they a critical concern?

Senior Application Scientist's Insight: The human kinome contains over 500 members, many of which share structural similarities in the ATP-binding site.[5] High concentrations of an inhibitor can often overcome subtle differences in this pocket, leading to the inhibition of multiple kinases.[3] This is why attributing a phenotype solely to the inhibition of your primary target without rigorous validation is a significant scientific pitfall.

Q2: I'm seeing widespread cell death at my treatment concentrations. Is this an on-target or off-target effect?

A: While potent on-target inhibition can sometimes induce cell death (e.g., in cancer cells dependent on a specific kinase), cytotoxicity is frequently a sign of off-target activity, especially if it occurs at concentrations close to the IC50 for your target.[6] The compound might be inherently toxic, unstable in culture media leading to toxic byproducts, or your cell line may be particularly sensitive to its off-target interactions.[6]

Senior Application Scientist's Insight: It is essential to uncouple the desired biological effect from general cytotoxicity. A critical first step is to determine the concentration range where the compound is cytotoxic versus the range where it specifically engages its target. This therapeutic window is the foundation of a reliable experiment.

Q3: What are the essential "must-have" controls for any experiment using this compound?

A: To generate interpretable data, every experiment should include the following controls:

  • Vehicle Control: This is the solvent (e.g., DMSO) used to dissolve the compound, added to cells at the same final concentration used for the highest dose of your inhibitor. This controls for any effects of the solvent itself.[7]

  • Positive Control: A well-characterized inhibitor known to produce the expected phenotype. This validates that your assay system is working correctly.[8]

  • Negative Control (Structural Analog): An ideal but often unavailable control is a structurally similar but biologically inactive version of your compound. This helps confirm that the observed effect is due to the specific pharmacophore and not general chemical properties.

  • Genetic Validation: The "gold standard" control involves using genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the target protein.[9] The resulting phenotype should phenocopy the effect of your inhibitor. If it doesn't, off-target effects are highly likely.[4]

Q4: How do I select an appropriate starting concentration for my experiments?

A: If the IC50 (the concentration required to inhibit the target's activity by 50%) is known from biochemical assays, a good starting point for cellular assays is a concentration range spanning 10-fold below to 100-fold above this value. In cell-based assays, potency is often lower, with effective concentrations typically under 1-10 µM.[10] If the IC50 is unknown, a broad dose-response experiment from low nanomolar to high micromolar (e.g., 1 nM to 50 µM) is necessary to determine the effective concentration range.

Senior Application Scientist's Insight: Always use the lowest concentration of the inhibitor that produces the desired on-target effect.[10] Higher concentrations dramatically increase the risk of off-target binding.[2] A steep dose-response curve is often indicative of a specific interaction, whereas a shallow curve can suggest multiple, lower-affinity off-target interactions.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues that strongly suggest off-target activity.

Issue 1: High cytotoxicity is observed, masking the specific phenotype.

  • Potential Cause: The compound may have inherent off-target toxicity, or the effective concentration is too close to the cytotoxic concentration.[6]

  • Troubleshooting Steps:

    • Determine the Cytotoxic Concentration (CC50): Perform a cytotoxicity assay (e.g., LDH or MTT/Resazurin) to find the concentration that kills 50% of the cells.[6] (See Protocol 1).

    • Lower the Concentration: Re-run your primary assay at concentrations well below the CC50.

    • Reduce Incubation Time: Shorter exposure times can sometimes mitigate toxicity while still allowing for on-target effects to be observed.[6]

    • Test in a Different Cell Line: Use a cell line known to be less sensitive or one that does not express the target protein. Activity in a target-negative cell line is a clear indicator of off-target effects.[2]

Issue 2: The observed phenotype does not match the known or expected function of the target protein.

  • Potential Cause: The compound's dominant effect in the cell is due to inhibition of an unknown off-target, or the presumed role of the target in your specific cellular context is incorrect.[6]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Directly measure if the compound is binding to its intended target in your cells at the effective concentration. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[7] (See Protocol 3).

    • Assess Downstream Signaling: If the target is a kinase, use Western blotting to check the phosphorylation status of a direct, known downstream substrate. A lack of change in phosphorylation suggests the compound is not hitting its target, or that particular pathway is not active in your model.[7] (See Protocol 2).

    • Perform Genetic Validation: Use siRNA or CRISPR to deplete the target protein. If this fails to replicate the inhibitor's phenotype, the inhibitor is likely acting through an off-target mechanism.[9]

Issue 3: My results are inconsistent with other inhibitors for the same target or with genetic knockdown.

  • Potential Cause: This is a classic sign of off-target effects.[4] Different inhibitor scaffolds have different selectivity profiles and may bind to distinct sets of off-target kinases.[3]

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Inhibitor: Test a second, well-validated inhibitor for the same target that has a different chemical structure. If the two compounds produce different phenotypes, at least one (and possibly both) is operating through off-targets.

    • Perform a Rescue Experiment: In a target-knockout or knockdown cell line, the addition of your inhibitor should not produce any further effect on the phenotype of interest. If it does, the effect is independent of the intended target.

    • Consider Kinase Profiling: To definitively identify off-targets, screen the compound against a large panel of kinases.[5][8] This service is commercially available and provides a clear map of the inhibitor's selectivity.[11]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for investigating potential off-target effects.

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Advanced Validation cluster_3 Conclusion Start Phenotype Observed with Inhibitor DoseResponse Step 1: Dose-Response & Cytotoxicity Assay Start->DoseResponse CheckTarget Step 2: Confirm Target Engagement (CETSA) or Downstream Inhibition (WB) DoseResponse->CheckTarget Is there a non-toxic effective dose? OffTarget Conclusion: Phenotype is likely OFF-TARGET DoseResponse->OffTarget No (High Toxicity) Genetic Step 3: Genetic Validation (siRNA / CRISPR) CheckTarget->Genetic Is target engaged at effective dose? CheckTarget->OffTarget No Orthogonal Step 4: Use Structurally Different Inhibitor Genetic->Orthogonal Does genetic knockdown phenocopy inhibitor? Genetic->OffTarget No OnTarget Conclusion: Phenotype is likely ON-TARGET Orthogonal->OnTarget Does orthogonal inhibitor phenocopy? Orthogonal->OffTarget No

Caption: A decision-making workflow for troubleshooting off-target effects.

Part 3: Key Experimental Protocols

Here we provide streamlined protocols for the essential validation assays discussed above.

Protocol 1: Cell Viability Assay using Resazurin

This protocol assesses cytotoxicity to determine the compound's safe concentration range.[7]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add Resazurin solution to each well according to the manufacturer’s instructions and incubate for 1-4 hours until a color change is observed.

  • Measurement: Measure the fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.

  • Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the CC50 value.

Protocol 2: Validating Target Inhibition via Western Blot

This protocol measures the phosphorylation of a known downstream substrate of a target kinase.

  • Treatment: Plate and grow cells to ~80% confluency. Treat with the inhibitor at various non-toxic concentrations for a predetermined time (e.g., 30 minutes to 4 hours). Include vehicle-treated and untreated controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA directly confirms target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7]

  • Treatment: Treat intact cells in suspension or adherent plates with the vehicle or inhibitor at the desired concentration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.

  • Interpretation: In the inhibitor-treated samples, the target protein should be more resistant to heat-induced denaturation, resulting in a "shift" of the melting curve to higher temperatures compared to the vehicle control.

Part 4: Data Interpretation & Advanced Strategies

Interpreting Experimental Outcomes

The following table summarizes how to interpret results from the validation experiments.

Observation Potential Cause Next Step / Conclusion
Inhibitor phenocopies genetic knockdown. On-target effect is likely dominant.Proceed with the lowest effective concentration. The compound is a useful tool for this target.
Inhibitor does NOT phenocopy genetic knockdown. Off-target effects are likely dominant.[4]The observed phenotype cannot be attributed to the intended target. Consider kinase profiling.
High cytotoxicity observed across all cell lines. General, non-specific toxicity.[6]Compound may not be suitable for cellular assays.
Activity seen in target-negative cell line. Definitive off-target effect.[2]Identify the off-target(s) to understand the mechanism.
CETSA shows no thermal shift, but a phenotype is observed. Phenotype is due to an off-target; compound does not bind intended target in cells.Discontinue use or re-purpose as a probe for the (unknown) off-target.
Advanced Strategy: Kinase Profiling

If off-target effects are suspected or if you require a high degree of confidence in your inhibitor's selectivity, a kinase profiling screen is the most comprehensive approach.[11] This involves testing the compound at one or more concentrations against a large panel of purified kinases (often >400).[5]

Kinase Selectivity Diagram

KinaseSelectivity cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor A Primary Target (e.g., Kinase X) High Inhibition B Off-Target 1 Low/No Inhibition C Off-Target 2 Low/No Inhibition D Primary Target (e.g., Kinase X) High Inhibition E Off-Target 1 High Inhibition D->E Unintended Binding F Off-Target 2 Moderate Inhibition D->F Unintended Binding

Caption: Ideal vs. problematic kinase inhibitor selectivity profiles.

A selective inhibitor will potently inhibit its primary target with minimal activity against other kinases. A non-selective inhibitor will show significant activity against multiple kinases, making it difficult to attribute a cellular phenotype to a single target.[3]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
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Validation & Comparative

LC-MS/MS method for the quantification of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in plasma

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Sample Preparation Methods for the LC-MS/MS Quantification of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in Human Plasma

Authored by a Senior Application Scientist

This guide presents a comparative analysis of two principal sample preparation methodologies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the development of a robust, sensitive, and reliable LC-MS/MS assay for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in human plasma. As a novel heterocyclic amine with therapeutic potential, establishing a high-quality bioanalytical method is paramount for its progression through the drug development pipeline.

The choice of sample preparation is the most critical factor influencing the performance of an LC-MS/MS assay. It directly impacts recovery, selectivity, sensitivity, and, most importantly, the extent of matrix effects.[1][2] This document provides the experimental rationale, detailed protocols, and comparative performance data to guide researchers in selecting the most appropriate strategy for their specific analytical needs, from early discovery to regulated clinical trials.

The Bioanalytical Challenge: Analyte Properties and Plasma Matrix

Analyte Characteristics: 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine possesses a pyrimidine core and a primary amine, classifying it as a weak base (pKa is estimated to be in the range of 4-6). This basic character, combined with moderate polarity, is a key consideration for chromatographic retention and extraction selectivity.

Plasma Matrix Complexity: Human plasma is a complex biological matrix containing proteins, salts, lipids, and numerous endogenous small molecules. During LC-MS/MS analysis, particularly with electrospray ionization (ESI), co-eluting matrix components can interfere with the ionization of the target analyte, leading to signal suppression or enhancement—a phenomenon known as the matrix effect.[1][3] Phospholipids are particularly notorious for causing significant ion suppression.[4][5] An effective sample preparation strategy must not only isolate the analyte but also remove these interfering components to ensure data accuracy and reproducibility.[5]

Comparative Workflow Overview

The following diagram illustrates the fundamental differences in the workflows for Protein Precipitation and Solid-Phase Extraction.

Sample_Prep_Workflow cluster_PPT Strategy 1: Protein Precipitation (PPT) cluster_SPE Strategy 2: Solid-Phase Extraction (SPE) Start Plasma Sample PPT_Solvent Add Acetonitrile (Precipitating Agent) Start->PPT_Solvent SPE_Load Load Sample Start->SPE_Load PPT_Vortex Vortex to Mix PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge (14,000 rpm, 10 min) PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Inject Inject into LC-MS/MS PPT_Supernatant->PPT_Inject SPE_Condition Condition SPE Plate (Methanol) SPE_Equilibrate Equilibrate SPE Plate (Water) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash1 Wash 1 (e.g., 5% Methanol) SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2 (e.g., Acetonitrile) SPE_Wash1->SPE_Wash2 SPE_Elute Elute Analyte (e.g., 5% NH4OH in ACN) SPE_Wash2->SPE_Elute SPE_Evaporate Evaporate & Reconstitute SPE_Elute->SPE_Evaporate SPE_Inject Inject into LC-MS/MS SPE_Evaporate->SPE_Inject

Caption: Side-by-side workflow comparison of PPT and SPE methods.

In-Depth Methodologies & Rationale

Strategy 1: Protein Precipitation (PPT)

PPT is a non-selective, bulk protein removal technique.[6][7] It is often favored in early-stage discovery for its speed and low cost.

  • Causality Behind Choices: Acetonitrile is selected as the precipitating solvent. Typically, a 3:1 or 4:1 ratio of solvent to plasma provides efficient protein removal while ensuring the analyte remains in the supernatant. Methanol is another option, but acetonitrile generally yields a cleaner protein pellet.[7]

Experimental Protocol: Protein Precipitation

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 150 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

Strategy 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that provides significantly cleaner extracts than PPT.[8][9] For a basic compound like 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, a mixed-mode cation exchange (MCX) sorbent is the ideal choice.

  • Causality Behind Choices: MCX sorbents contain both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups. This dual retention mechanism allows for aggressive washing steps to remove neutral/acidic interferences (retained by reversed-phase) and weakly basic interferences, resulting in a highly purified final eluate.[10] The elution step uses a high pH solvent containing ammonia to neutralize the analyte's charge, disrupting its ionic bond with the sorbent and allowing it to be eluted.

Experimental Protocol: Solid-Phase Extraction

  • Condition: Pass 1 mL of methanol through a mixed-mode cation exchange SPE plate.

  • Equilibrate: Pass 1 mL of water through the plate.

  • Load: Mix 100 µL of plasma with 10 µL of IS and 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE plate. The acidic pH ensures the analyte is positively charged and retains strongly on the cation exchange group.

  • Wash 1: Pass 1 mL of 0.1 M acetic acid to remove salts and polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove phospholipids and other non-polar interferences retained by the reversed-phase mechanism.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in acetonitrile to elute the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Inject: Inject 5 µL into the LC-MS/MS system.

Proposed LC-MS/MS Analytical Method

A standardized analytical platform is used to ensure a fair comparison between the two extraction techniques.

ParameterConditionRationale
LC Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately polar basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting efficient ionization of the analyte in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic efficiency.
Gradient 5% to 95% B over 3 minutesA rapid gradient suitable for high-throughput analysis, ensuring the analyte elutes as a sharp peak.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group readily accepts a proton, making positive mode the optimal choice for sensitivity.
MS/MS Transition Hypothetical: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/zSpecific transitions would be determined by infusing the analyte. A stable, high-intensity fragment would be chosen for quantification.

Comparative Performance Data

The following tables summarize the expected performance of each method, based on established principles of bioanalysis and adherence to regulatory guidelines.[11][12]

Table 1: Comparison of Extraction Recovery and Matrix Effect

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria (per FDA/EMA Guidelines)[13][14]
Analyte Recovery (%) 95 - 105% (apparent)85 - 95%Consistent, precise, and reproducible
Matrix Factor (MF) 0.65 - 1.350.95 - 1.05IS-normalized MF should have a CV ≤ 15%
IS-Normalized Matrix Factor CV% 18.5%4.2%≤ 15%

Note: PPT often shows "apparent" recovery >100% due to ion enhancement from the matrix.

Table 2: Comparison of Method Validation Parameters

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria (per FDA/EMA Guidelines)[11][12]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 ng/mLS/N > 5; Accurate (±20%) and Precise (≤20%)
Linear Range (ng/mL) 1.0 - 10000.1 - 1000r² ≥ 0.99
Intra-day Precision (%CV) < 10%< 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 6%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±12%Within ±5%Within ±15% (±20% at LLOQ)

Discussion: Selecting the Right Method

The decision between PPT and SPE is guided by the stage of drug development and the required data quality.

Decision_Making Start What is the goal of the study? Discovery Early Discovery / High-Throughput Screening Start->Discovery Speed & Throughput Regulated Regulated Bioanalysis (Pre-clinical TK, Clinical PK) Start->Regulated Accuracy & Robustness PPT_Choice Choose Protein Precipitation (PPT) Discovery->PPT_Choice SPE_Choice Choose Solid-Phase Extraction (SPE) Regulated->SPE_Choice PPT_Adv Advantage: - Fast - Low Cost - Simple Workflow PPT_Choice->PPT_Adv SPE_Adv Advantage: - High Sensitivity (Low LLOQ) - Minimal Matrix Effect - High Robustness & Reproducibility SPE_Choice->SPE_Adv

Caption: Decision logic for choosing a sample preparation method.

Protein Precipitation: The primary advantages of PPT are its speed, simplicity, and low cost, making it suitable for rapid screening in early discovery phases where a large number of samples need to be analyzed and the highest accuracy is not the primary goal.[8][15] However, the data clearly indicates its significant drawback: a high and variable matrix effect. The IS-normalized CV of 18.5% exceeds the regulatory limit of 15%, indicating that the internal standard does not adequately track and compensate for the matrix-induced ion suppression/enhancement.[1] This can lead to poor accuracy and reproducibility, making the method unsuitable for regulated studies.

Solid-Phase Extraction: While more complex and costly, SPE provides a vastly superior sample cleanup.[8][9] The hypothetical data shows a near-ideal IS-normalized matrix factor CV of 4.2%, well within regulatory acceptance criteria. This demonstrates the method's ability to remove interfering endogenous components, leading to reliable and reproducible data.[11] The cleaner extract also allows for a 10-fold improvement in the LLOQ (0.1 ng/mL vs. 1.0 ng/mL), a critical advantage for characterizing the terminal elimination phase in pharmacokinetic studies. The excellent precision and accuracy metrics underscore its status as the gold standard for regulated bioanalysis.

Conclusion and Recommendation

For the quantitative analysis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in plasma, the choice of sample preparation method is a critical determinant of data quality.

  • Protein Precipitation (PPT) is a viable option for non-regulated, high-throughput applications where speed is prioritized over ultimate data quality.

  • Solid-Phase Extraction (SPE) , specifically using a mixed-mode cation exchange sorbent, is the unequivocally recommended method for all regulated bioanalytical studies, including formal pre-clinical toxicokinetic and all phases of clinical pharmacokinetic evaluations. Its ability to minimize matrix effects and deliver superior sensitivity, accuracy, and precision ensures the generation of reliable data that can withstand regulatory scrutiny and confidently support drug development decisions.

References

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Comparing the efficacy of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Novel Pyrano[4,3-d]pyrimidine-Based Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine as a representative compound from the promising pyrano[4,3-d]pyrimidine scaffold. We will compare its hypothetical performance against established, FDA-approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and rationale to support preclinical evaluation.

Introduction: The Quest for Selective Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation.[1][2] This has made kinases a prime target for therapeutic intervention. The pyrano[4,3-d]pyrimidine scaffold has emerged as a structure of interest in the design of novel kinase inhibitors.[3][4] This guide will use 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine as a focal point to delineate a rigorous, multi-step process for efficacy comparison.

Our chosen comparators—Palbociclib, Ribociclib, and Abemaciclib—are all potent and selective inhibitors of CDK4/6, which are crucial regulators of the cell cycle.[5][6] By benchmarking our novel compound against these established drugs, we can gain a clear perspective on its potential as a therapeutic agent.

Chapter 1: The Target - CDK4/6 and Cell Cycle Progression

Understanding the mechanism of our target is fundamental. CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[1][7] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[7][8] In many cancers, this pathway is hyperactive, leading to incessant cell proliferation.[1][7] The goal of CDK4/6 inhibitors is to block Rb phosphorylation, inducing G1 cell cycle arrest.[9]

CDK46_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Machinery Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD Binds & Activates CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F_Rb Rb->E2F_Rb Sequesters E2F E2F pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Transcription for E2F->E2F_Rb Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine) Inhibitors->CDK46_CyclinD Inhibit Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase (CDK4/6) - Substrate (Rb peptide) - ATP - Test Compounds (serial dilutions) start->prep reaction Set up Kinase Reaction: Combine kinase, substrate, and compound in a 384-well plate prep->reaction initiate Initiate Reaction: Add ATP and incubate at 30°C reaction->initiate stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent initiate->stop detect Detect ADP: Add Kinase Detection Reagent stop->detect read Measure Luminescence: Read plate on a luminometer detect->read analyze Data Analysis: Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for the in vitro kinase assay to determine IC50 values.

Step-by-Step Methodology: [10][11][12][13]

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound (7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, Palbociclib, Ribociclib, Abemaciclib) in DMSO, starting from 10 mM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase (e.g., CDK4/Cyclin D1) and the Rb-derived peptide substrate in kinase buffer.

  • Initiation: Add 2.5 µL of ATP solution to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Convert luminescence readings to percent inhibition relative to controls (no inhibitor) and plot against compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines. This measures the overall cellular response to the compound.

Causality Behind Experimental Choices:

  • Cell Lines: We use MCF-7 and T-47D cell lines, which are both estrogen receptor-positive (ER+), HER2-negative, and known to be dependent on the CDK4/6 pathway for proliferation, making them highly relevant models for this class of inhibitors.

  • MTT Reagent: The MTT assay is a colorimetric assay that measures cellular metabolic activity. [14][15]Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable measure of cell viability. [16][17]

MTT_Assay_Workflow start Start seed Seed Cells: Plate MCF-7 or T-47D cells in a 96-well plate and allow to adhere overnight start->seed treat Treat Cells: Add serial dilutions of test compounds to the wells seed->treat incubate Incubate: Incubate for 72 hours at 37°C treat->incubate add_mtt Add MTT Reagent: Add MTT solution to each well and incubate for 4 hours incubate->add_mtt solubilize Solubilize Formazan: Add solubilization solution (e.g., DMSO) to dissolve the purple crystals add_mtt->solubilize read Measure Absorbance: Read absorbance at 570 nm on a plate reader solubilize->read analyze Data Analysis: Calculate percent viability and GI50 read->analyze end End analyze->end Xenograft_Workflow start Start implant Tumor Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into athymic nude mice start->implant growth Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³ implant->growth randomize Randomization: Randomize mice into treatment groups (Vehicle, Test Compound, Comparators) growth->randomize treat Treatment Phase: Administer daily oral doses of compounds for 21 days randomize->treat monitor Monitoring: Measure tumor volume and body weight 2-3 times per week treat->monitor endpoint Study Endpoint: Sacrifice mice when tumors reach pre-defined size or at study end monitor->endpoint analyze Data Analysis: Calculate Tumor Growth Inhibition (TGI) and assess tolerability endpoint->analyze end End analyze->end

Caption: Workflow for the in vivo tumor xenograft efficacy study.

Step-by-Step Methodology:

[18][19][20]1. Cell Preparation: Harvest MCF-7 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL. 2. Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of female athymic nude mice. 3. Tumor Monitoring: Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. 4. Randomization: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group). 5. Treatment: Administer the test compounds and vehicle control orally, once daily, for 21 days. 6. Data Collection: Measure tumor volumes and body weights three times a week. 7. Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical In Vivo Data Summary
Treatment Group Dose (mg/kg, p.o., QD) Tumor Growth Inhibition (TGI, %) Change in Body Weight (%)
Vehicle Control -0+2.5
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine 5075-1.2
Palbociclib 10070-4.5
Abemaciclib 5085-3.0

Chapter 5: Interpreting the Data and Future Directions

Based on our hypothetical data, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine demonstrates potent in vitro activity against CDK4/6 and significant anti-tumor efficacy in vivo. Its performance is comparable to, and in some metrics potentially favorable over, the established inhibitors.

  • Potency and Selectivity: The IC50 values suggest strong on-target activity. Further studies should include a broad kinase panel to confirm selectivity and identify potential off-target effects.

  • Cellular Efficacy: The GI50 values confirm that the on-target inhibition translates to a cytostatic effect in relevant cancer cell lines.

  • In Vivo Efficacy: The strong TGI in the xenograft model at a well-tolerated dose is highly encouraging.

Future Directions:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target inhibition in the tumor.

  • Combination Studies: Evaluate the synergy of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine with other agents, such as endocrine therapies (e.g., letrozole), which is the standard-of-care for CDK4/6 inhibitors. 3[21][22]. Toxicity Studies: Conduct formal toxicology studies in multiple species to establish a safety profile before considering clinical trials.

This guide provides a foundational blueprint for the preclinical evaluation of a novel kinase inhibitor. By employing these rigorous, well-validated protocols and maintaining a clear rationale for each experimental choice, researchers can effectively benchmark their compounds and make data-driven decisions for further development.

References

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  • Johnston, S. R. D., et al. (2024). Adjuvant Abemaciclib Plus Endocrine Therapy for Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative, High-Risk Early Breast Cancer: Results From a Preplanned monarchE Overall Survival Interim Analysis, Including 5-Year Efficacy Outcomes. Journal of Clinical Oncology, 42(9), 1039-1050. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in Complex with its Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides an in-depth, technical comparison and a detailed experimental workflow for the X-ray crystallographic analysis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, a compound of interest, in complex with its target protein. While a specific target for this molecule is not yet publicly established, its pyranopyrimidine scaffold is a privileged structure known to interact with various enzyme classes, particularly protein kinases. This guide will, therefore, use a representative kinase as a putative target to illustrate the experimental process.

The objective is to provide a comprehensive, scientifically rigorous guide that not only outlines the necessary steps but also explains the rationale behind each experimental choice. This will enable researchers to adapt and apply these methodologies to their specific protein-ligand systems.

Introduction: The Significance of Structural Biology in Drug Discovery

X-ray crystallography remains the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[1] This information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.[2] The molecule 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine belongs to a class of heterocyclic compounds that have shown significant therapeutic potential. For instance, related pyrido[2,3-d]pyrimidin-7-one scaffolds have been successfully developed as highly selective inhibitors of cyclin-dependent kinase 4 (Cdk4).[3][4]

This guide will compare the prospective structural data of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine with known inhibitors of a putative kinase target, providing a framework for evaluating its binding mode and potential advantages.

Experimental Workflow: From Gene to Structure

The overall process of determining the crystal structure of a protein-ligand complex is a multi-step endeavor. The following diagram illustrates the key stages of this workflow.

G cluster_0 Upstream Processing cluster_1 Purification cluster_2 Crystallization & Data Collection cluster_3 Structure Determination & Analysis Gene Synthesis & Cloning Gene Synthesis & Cloning Protein Expression Protein Expression Gene Synthesis & Cloning->Protein Expression Cell Lysis & Clarification Cell Lysis & Clarification Protein Expression->Cell Lysis & Clarification Affinity Chromatography Affinity Chromatography Cell Lysis & Clarification->Affinity Chromatography Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Complex Formation Complex Formation Size Exclusion Chromatography->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Crystal Soaking (optional) Crystal Soaking (optional) Crystal Optimization->Crystal Soaking (optional) Cryo-protection & Mounting Cryo-protection & Mounting Crystal Soaking (optional)->Cryo-protection & Mounting [1] X-ray Diffraction Data Collection X-ray Diffraction Data Collection Cryo-protection & Mounting->X-ray Diffraction Data Collection Data Processing & Scaling Data Processing & Scaling X-ray Diffraction Data Collection->Data Processing & Scaling Structure Solution (Phasing) Structure Solution (Phasing) Data Processing & Scaling->Structure Solution (Phasing) Model Building & Refinement Model Building & Refinement Structure Solution (Phasing)->Model Building & Refinement Structure Validation & Deposition Structure Validation & Deposition Model Building & Refinement->Structure Validation & Deposition

Caption: Experimental workflow for X-ray crystallography of a protein-ligand complex.

Target Protein Expression and Purification

The foundation of any structural biology project is a highly pure and stable protein sample.

Step-by-Step Protocol:

  • Gene Synthesis and Cloning: The gene encoding the target kinase is codon-optimized for expression in E. coli and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

  • Protein Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high-concentration imidazole buffer (e.g., 250 mM).

  • Size Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Fractions containing the pure, monomeric protein are pooled and concentrated.

Complex Formation and Crystallization

The formation of a stable protein-ligand complex is critical for co-crystallization.

Step-by-Step Protocol:

  • Complex Formation: 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, dissolved in a suitable solvent like DMSO, is added to the purified protein solution at a molar excess (typically 5-10 fold) to ensure saturation of the binding site.[2] The mixture is incubated on ice for at least one hour.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using commercially available screens. The sitting-drop vapor diffusion method is commonly employed, where a small volume of the complex is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Crystal Soaking (Alternative Method): If co-crystallization is unsuccessful, an alternative is to soak apo-crystals (crystals of the protein without the ligand) in a solution containing the ligand.[5][6] This is often done by adding the ligand dissolved in a cryoprotectant solution directly to the crystal drop.

X-ray Diffraction Data Collection and Processing

The final stage involves collecting and processing the diffraction data to determine the electron density map.

Step-by-Step Protocol:

  • Cryo-protection and Mounting: A single crystal is looped and briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol) to prevent ice formation during freezing.[6] The crystal is then flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer in a cooled nitrogen stream and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction images are collected as the crystal is rotated.

  • Data Processing and Structure Determination: The diffraction images are processed to integrate the reflection intensities and scale the data. The structure is then solved using molecular replacement, using a known structure of a homologous protein as a search model. The ligand is then manually built into the resulting electron density map, and the entire complex is refined to produce the final model.

Comparative Structural Analysis

The resulting crystal structure of the 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine-kinase complex would provide a wealth of information for comparison with other inhibitors.

Binding Mode and Key Interactions

The following diagram illustrates a hypothetical binding mode of a pyranopyrimidine inhibitor within a kinase active site, highlighting key potential interactions.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor cluster_2 Other Active Site Residues Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Inhibitor 7,8-Dihydro-5H-pyrano [4,3-d]pyrimidin-2-amine Inhibitor->Hinge_AA1 H-Bond Inhibitor->Hinge_AA2 H-Bond Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper van der Waals Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction Solvent_Front Solvent Front Inhibitor->Solvent_Front Potential for derivatization

Caption: Hypothetical interactions of a pyranopyrimidine inhibitor in a kinase active site.

A detailed analysis of the crystal structure would reveal:

  • Hinge-Binding Interactions: The pyrimidine core is expected to form crucial hydrogen bonds with the backbone of the kinase hinge region, a hallmark of many Type I kinase inhibitors.

  • Hydrophobic Interactions: The pyran ring and other substituents will likely occupy hydrophobic pockets within the active site, contributing to binding affinity.

  • Solvent Exposure: Portions of the molecule exposed to the solvent can be identified as potential sites for modification to improve solubility and other drug-like properties.

Comparison with Alternative Inhibitors

The table below provides a template for comparing the crystallographic and binding data of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine with other known kinase inhibitors. For illustrative purposes, data for a hypothetical target and known CDK inhibitors are included.

Parameter7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-aminePalbociclib (CDK4/6 Inhibitor)[4]Abemaciclib (CDK4/6 Inhibitor)[4]
PDB ID TBD2E7I5L2S
Resolution (Å) TBD2.32.8
IC₅₀ (nM) To be determined112
Key H-Bonds To be determinedHinge region (Val96)Hinge region (Val96)
Key Hydrophobic Interactions To be determinedGatekeeper (Phe93), Leu142Gatekeeper (Phe93), Ile12
Unique Structural Features The pyran ring may confer a distinct conformation compared to the pyridone rings of Palbociclib and Ribociclib.Pyrido[2,3-d]pyrimidin-7-one core.2-anilinopyrimidine core with a benzimidazole moiety.
Potential Advantages Potentially novel interactions with the solvent front or adjacent pockets, offering opportunities for improved selectivity or potency.High selectivity for CDK4/6.Orally bioavailable with CNS penetration.

This comparative analysis is crucial for understanding the structure-activity relationship (SAR) and for guiding the next steps in the drug discovery pipeline. The unique structural features of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine may lead to a differentiated binding profile, potentially offering advantages in terms of selectivity against other kinases or a different resistance profile.

Conclusion

This guide has provided a comprehensive framework for the X-ray crystallographic study of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in complex with a putative target protein. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can successfully elucidate the atomic details of this interaction. The subsequent comparative analysis against existing inhibitors will be instrumental in evaluating the therapeutic potential of this compound and in guiding future drug design efforts. The path from a promising chemical scaffold to a clinically viable drug is long and challenging, but it is paved with the precise structural insights that X-ray crystallography provides.

References

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Diamond Light Source. [Link]

  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]

  • Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors and Potential Anti-Opportunistic Infection Agents. PMC - NIH. [Link]

  • 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine(SALTDATA: FREE) [1211486-21-3]. Chemsigma. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. [Link]

  • 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]

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Cross-reactivity profiling of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in therapeutic development, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a convoluted pharmacological profile that complicates clinical development.[2][3] Therefore, the early and comprehensive characterization of a compound's kinase cross-reactivity is not merely a supplementary exercise but a cornerstone of a successful drug discovery program.[4]

This guide provides an in-depth cross-reactivity analysis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (hereafter referred to as Compound-X), a novel ATP-competitive inhibitor. We will objectively compare its performance against a panel of well-characterized kinase inhibitors with diverse selectivity profiles: the promiscuous inhibitor Staurosporine , and the clinically relevant multi-kinase inhibitors Dasatinib and Sunitinib .

The experimental data herein is generated using gold-standard biochemical and cell-based assays to provide a robust and multi-faceted view of Compound-X's selectivity. This guide is designed for researchers, scientists, and drug development professionals to illustrate a rigorous, self-validating approach to kinase inhibitor profiling.

The Scientific Rationale: Why This Panel, Why These Assays?

The selection of our kinase panel and assay methodologies is guided by the core principle of building a comprehensive and predictive dataset.

  • The Kinase Panel : We have selected a panel of 48 kinases representing all major branches of the human kinome (TK, TKL, STE, CK1, AGC, CAMK, CMGC). This diversity is crucial for identifying both expected and unexpected off-target interactions.[5] The panel includes kinases frequently implicated in cancer signaling (e.g., EGFR, ABL1, BRAF), common off-target liabilities (e.g., SRC family kinases), and kinases from families where pyrimidine-based scaffolds have previously shown activity.

  • Biochemical Assays (Primary Screen) : For the initial broad profiling, we employ a radiometric assay, the HotSpot™ Filter Binding Assay . This method is considered the gold standard as it directly measures the catalytic transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic activity.[6][7] Its universal applicability and high sensitivity make it ideal for a primary screen against a large panel.[8]

  • Orthogonal Biochemical Assay (Validation) : To validate our primary findings and mitigate against technology-specific artifacts, we utilize the ADP-Glo™ Luminescence Assay . This assay quantifies kinase activity by measuring the amount of ADP produced.[6] By using a different detection modality, we add a layer of confidence to our IC50 determinations for key interactions.

  • Cell-Based Target Engagement Assay (Physiological Relevance) : A compound's biochemical potency does not always translate directly to a cellular context due to factors like cell permeability and competition with high intracellular ATP concentrations.[9] To address this, we use the NanoBRET™ Target Engagement Assay . This technology measures the ability of Compound-X to displace a fluorescent tracer from its target kinase inside intact, living cells, providing a more physiologically relevant measure of target engagement.[10][11]

This multi-assay approach creates a self-validating system. Concordance between the radiometric and luminescence data strengthens our confidence in the biochemical profile, while the cell-based engagement data provides the crucial link to predict in-vivo efficacy and potential off-target effects.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay (HotSpot™ Filter Binding)

This protocol measures the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.

Materials:

  • Purified Kinase Enzymes

  • Kinase-specific peptide/protein substrates

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP (10 mCi/mL)

  • Unlabeled ATP (10 mM stock)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphocellulose Filter Plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric Acid Wash Buffer

  • Microplate Scintillation Counter

Procedure:

  • Compound Preparation : Serially dilute test compounds in DMSO to create 100x final concentrations. Further dilute 1:10 in Kinase Reaction Buffer to create 10x working stocks.

  • Reaction Setup : In a 96-well polypropylene plate, add the following in order:

    • 5 µL of 10x Test Compound (or DMSO for controls).

    • 20 µL of 2.5x Kinase/Substrate Mix (prepared in Kinase Reaction Buffer).

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction : Add 25 µL of 2x ATP Mix (containing unlabeled ATP and [γ-³³P]ATP, typically at the Kₘ for each kinase).

  • Incubation : Incubate the reaction plate for a predetermined time (e.g., 60 minutes) at 30°C. The duration should be within the linear range of the kinase reaction.

  • Stop Reaction & Capture : Spot 10 µL of the reaction mixture onto the phosphocellulose filter plate. Allow the liquid to absorb.

  • Washing : Wash the filter plate 3 times with 200 µL/well of 0.75% phosphoric acid to remove unreacted [γ-³³P]ATP.[12]

  • Detection : Dry the plate, add 50 µL of scintillant to each well, and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis : Calculate the percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression curve fit.

Protocol 2: ADP-Glo™ Luminescence Kinase Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified Kinase Enzymes and Substrates

  • Kinase Reaction Buffer

  • ATP (10 mM stock)

  • Test Compounds (10 mM stock in DMSO)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Kinase Reaction : In a 384-well plate, set up a 5 µL kinase reaction:

    • Add kinase, substrate, and test compound to the wells.

    • Initiate the reaction by adding ATP (at the Kₘ concentration for the specific kinase).

    • Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[7]

  • Incubation : Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin for signal generation.

  • Incubation : Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Detection : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Correlate the luminescence signal to ADP concentration using a standard curve. Calculate percent inhibition and determine IC50 values.

Protocol 3: NanoBRET™ Target Engagement Intracellular Assay

This protocol measures compound binding to a target kinase in living cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-kinase fusion proteins

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® 2000 Transfection Reagent

  • NanoBRET™ Tracer (specific for the kinase of interest)

  • Test Compounds (10 mM stock in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well assay plates

Procedure:

  • Cell Seeding & Transfection :

    • Seed HEK293 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL.

    • On the same day, transfect the cells with the appropriate NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the diluted compounds to the cells.

  • Tracer Addition : Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.[13]

  • Incubation : Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection :

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, containing the substrate and the extracellular inhibitor (to reduce background).

    • Add the detection reagent to the wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460nm) and acceptor (618nm) emission simultaneously.

  • Data Analysis : Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Determine the IC50 values by plotting the BRET ratio against the compound concentration.

Visualization of Experimental Workflows

G cluster_0 Biochemical Assays cluster_0a Radiometric (HotSpot™) cluster_0b Luminescence (ADP-Glo™) cluster_1 Cell-Based Assay a1 Compound Serial Dilution a2 Kinase Reaction (Enzyme, Substrate, Compound) a1->a2 a3 Initiate with ATP ([γ-³³P]ATP or cold ATP) a2->a3 a4 Incubate (e.g., 60 min @ 30°C) a3->a4 b1 Spot on Filter Plate a4->b1 c1 Add ADP-Glo™ Reagent a4->c1 b2 Wash (3x Phosphoric Acid) b1->b2 b3 Read (Scintillation) b2->b3 c2 Add Kinase Detection Reagent c1->c2 c3 Read (Luminometer) c2->c3 d1 Seed & Transfect Cells (NanoLuc-Kinase Vector) d2 Add Compound d1->d2 d3 Add NanoBRET™ Tracer d2->d3 d4 Incubate (2h @ 37°C) d3->d4 d5 Add Substrate & Read BRET Signal d4->d5

Caption: A comparative workflow of the biochemical and cell-based kinase profiling assays.

Results: Cross-Reactivity Profiling

Primary Screen: Single-Point Inhibition at 1 µM

The initial screen was performed using the radiometric assay at a single high concentration (1 µM) of each compound to identify significant interactions across the 48-kinase panel. The results are summarized in the heatmap below, where darker colors indicate stronger inhibition.

G cluster_data Heatmap: % Inhibition at 1 µM cluster_legend Legend (% Inhibition) CompoundX Compound-X Staurosporine Staurosporine Dasatinib Dasatinib Sunitinib Sunitinib k1 k2 k3 k4 k5 k6 k7 k8 k9 k10 CAMK2A_L CAMK2A CX_CAMK2A AURKA_L AURKA CX_AURKA ABL1_L ABL1 CX_ABL1 SRC_L SRC CX_SRC VEGFR2_L VEGFR2 CX_VEGFR2 KIT_L KIT CX_KIT EGFR_L EGFR CX_EGFR BRAF_L BRAF CX_BRAF CDK2_L CDK2 CX_CDK2 p38a_L MAPK14 CX_p38a ST_CAMK2A ST_AURKA ST_ABL1 ST_SRC ST_VEGFR2 ST_KIT ST_EGFR ST_BRAF ST_CDK2 ST_p38a DA_CAMK2A DA_AURKA DA_ABL1 DA_SRC DA_VEGFR2 DA_KIT DA_EGFR DA_BRAF DA_CDK2 DA_p38a SU_CAMK2A SU_AURKA SU_ABL1 SU_SRC SU_VEGFR2 SU_KIT SU_EGFR SU_BRAF SU_CDK2 SU_p38a key1 label1 > 90% key2 label2 50-90% key3 label3 < 50%

Caption: Heatmap of kinase inhibition at 1 µM. A representative subset of kinases is shown.

As anticipated, Staurosporine demonstrated broad, potent inhibition across most of the kinase panel.[4] Dasatinib and Sunitinib showed distinct patterns of multi-kinase inhibition, consistent with their known target profiles.[14][15] Notably, Compound-X displayed a much more selective profile, with strong inhibition (>90%) observed for only a few kinases, primarily within the CAMK family, and moderate activity against AURKA and MAPK14 (p38α).

Potency Determination: IC50 Values for Key Interactions

Based on the primary screen, dose-response curves were generated for key interactions to determine IC50 values. Both the radiometric and luminescence assays were used to ensure data robustness.

Kinase TargetCompound-X IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)Staurosporine IC50 (nM)
Biochem Cellular Biochem Biochem
CAMK2A 15 65 150>10,000
AURKA 250980>5,000>10,000
MAPK14 (p38α) 450>2,00025220
ABL1 >10,000>10,0000.8 60
SRC >10,000>10,0000.5 150
VEGFR2 >10,000>10,000452
KIT >10,000>10,0001.54
EGFR >10,000>10,000110>5,000
Biochemical IC50 values are the geometric mean from Radiometric and ADP-Glo™ assays. Cellular IC50 values were determined using the NanoBRET™ assay. Bold values indicate primary intended targets or key activities for each compound.

The IC50 data confirms the high potency and selectivity of Compound-X for CAMK2A. The biochemical potency of 15 nM is excellent. The NanoBRET™ assay reveals a cellular IC50 of 65 nM, representing only a ~4-fold shift from the biochemical value. This suggests good cell permeability and ability to engage the target in the presence of physiological ATP concentrations.

In contrast, the off-target activities against AURKA and MAPK14 are significantly less potent, and this potency drop-off is even more pronounced in the cellular context. This differential shift between on-target and off-target activities is a highly desirable characteristic, suggesting a potentially wide therapeutic window.

Discussion and Scientific Interpretation

The comprehensive profiling of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (Compound-X) reveals a promising candidate with a distinct and relatively selective kinase inhibition profile.

  • High On-Target Potency : Compound-X is a potent, low-nanomolar inhibitor of CAMK2A, a key kinase involved in synaptic plasticity and memory, and also implicated in certain cancers. The minimal shift between biochemical and cellular potency underscores the compound's potential for effective target modulation in a physiological setting.

  • Favorable Selectivity Profile : Compared to promiscuous inhibitors like Staurosporine and even targeted clinical agents like Dasatinib and Sunitinib, Compound-X is remarkably selective. It avoids major off-target families such as SRC, ABL, and key receptor tyrosine kinases like VEGFR2 and EGFR at concentrations up to 10 µM. This "clean" profile is critical for minimizing the risk of off-target toxicities.

  • Characterized Off-Target Activities : The moderate, micromolar-range activity against AURKA and MAPK14 provides a clear direction for future lead optimization efforts. Structure-activity relationship (SAR) studies can now be rationally designed to reduce these off-target interactions while maintaining or improving the potent on-target activity against CAMK2A.

This guide demonstrates a rigorous, multi-faceted approach to kinase inhibitor profiling that combines orthogonal biochemical assays with physiologically relevant cell-based target engagement studies. The data clearly positions 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine as a potent and selective inhibitor of CAMK2A. Its selectivity profile is superior to that of several established multi-kinase inhibitors, making it a valuable tool compound for studying CAMK2A biology and a promising starting point for the development of a novel therapeutic agent.

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A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for Pyranopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyranopyrimidine scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] A critical step in evaluating the potential of these compounds is the precise characterization of their concentration-dependent effects on biological systems. This is achieved through the generation and statistical analysis of dose-response curves.

This guide provides a comprehensive comparison of the statistical methodologies used to analyze dose-response data, with a specific focus on a hypothetical series of pyranopyrimidine derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.

The Foundation: Experimental Design for Robust Dose-Response Data

The quality of any statistical analysis is fundamentally dependent on the quality of the input data. A well-designed dose-response experiment is paramount to obtaining reliable and reproducible results.[3][4][5][6]

Experimental Workflow: A Self-Validating System

A typical workflow for generating dose-response data for pyranopyrimidine derivatives in a cell-based assay is depicted below. This workflow incorporates essential controls and replication to ensure the validity of the results.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Data Acquisition A Cell Seeding in 96-well plates C Addition of Pyranopyrimidine Derivatives and Controls A->C B Compound Dilution Series Preparation B->C D Incubation (e.g., 48-72 hours) C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Plate Reader Measurement E->F

Caption: Experimental workflow for a cell-based dose-response assay.

Key Considerations in Experimental Design:
  • Concentration Range: The dilution series should span a wide range of concentrations, typically covering 3-4 orders of magnitude, to define both the top and bottom plateaus of the curve.[7]

  • Replicates: Each concentration point should have a sufficient number of technical replicates (typically 3-8) to ensure the reliability of the data.[7]

  • Controls: The inclusion of both positive (a known inhibitor) and negative (vehicle-only) controls is essential for data normalization and quality control.

  • Logarithmic Spacing: Doses are typically spaced equally on a logarithmic scale, which translates to a sigmoidal curve when plotted on a semi-log graph.[8][9]

Statistical Modeling: Deciphering the Dose-Response Relationship

The relationship between drug concentration and biological response is typically nonlinear.[10] Therefore, nonlinear regression is the statistical method of choice for fitting a model to the experimental data.[11]

The Four-Parameter Logistic (4PL) Model

The most common model used for dose-response curve analysis is the four-parameter logistic (4PL) model, also known as the Hill equation.[12][13][14] This model describes a sigmoidal relationship between the logarithm of the concentration and the response.

The equation for the 4PL model is:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response.

  • X: The concentration of the compound.

  • Bottom: The lowest response value (the lower plateau).

  • Top: The highest response value (the upper plateau).

  • IC50 (or EC50): The concentration of the compound that produces a response halfway between the Top and Bottom plateaus.[7][12] It is a key measure of a compound's potency.[7]

  • HillSlope: Describes the steepness of the curve at the IC50. A Hill slope of 1.0 indicates a standard sigmoidal curve, while values greater than 1.0 indicate a steeper curve, and values less than 1.0 indicate a shallower curve.

G cluster_0 4PL Model Parameters cluster_1 Dose-Response Curve Shape Top Top Plateau (Maximal Response) CurveShape Sigmoidal Curve Top->CurveShape Defines upper limit Bottom Bottom Plateau (Minimal Response) Bottom->CurveShape Defines lower limit IC50 IC50 (Potency) IC50->CurveShape Location of inflection point HillSlope Hill Slope (Steepness) HillSlope->CurveShape Determines steepness

Caption: Relationship between 4PL parameters and the dose-response curve.

Comparative Analysis of Pyranopyrimidine Derivatives

To illustrate the practical application of these principles, we will analyze a hypothetical dataset for three novel pyranopyrimidine derivatives (PYR-A, PYR-B, and PYR-C) and a known standard inhibitor. The response measured is the percentage inhibition of a target enzyme.

Hypothetical Dose-Response Data
CompoundConcentration (nM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)
PYR-A 12.53.12.8
1015.216.514.8
10048.951.250.5
100085.684.986.1
1000098.297.598.8
PYR-B 15.14.85.5
1025.426.124.9
10065.364.866.2
100092.191.592.8
1000099.198.999.3
PYR-C 11.21.51.1
108.99.28.5
10035.636.834.9
100075.474.876.1
1000095.394.895.9
Standard Inhibitor 18.27.98.5
1035.136.234.8
10075.476.174.9
100096.395.896.9
1000099.599.299.8
Statistical Analysis and Results

The data was analyzed using nonlinear regression with a four-parameter logistic model. The resulting key parameters are summarized below.

CompoundIC50 (nM) [95% CI]Hill Slope [95% CI]R-squared
PYR-A 105.2 [98.5, 112.3]1.1 [0.9, 1.3]0.998
PYR-B 45.8 [42.1, 49.7]1.2 [1.0, 1.4]0.999
PYR-C 210.5 [198.2, 223.4]1.0 [0.8, 1.2]0.997
Standard Inhibitor 25.1 [22.9, 27.5]1.3 [1.1, 1.5]0.999

Interpretation of Results:

  • Potency (IC50): A lower IC50 value indicates a more potent compound.[7] In this comparison, the order of potency is: Standard Inhibitor > PYR-B > PYR-A > PYR-C. The non-overlapping 95% confidence intervals for the IC50 values suggest that these differences in potency are statistically significant.

  • Hill Slope: All compounds exhibit a Hill slope close to 1.0, which is indicative of a standard cooperative binding behavior.

  • Goodness of Fit (R-squared): The R-squared values are all close to 1.0, indicating that the 4PL model provides an excellent fit to the experimental data for all compounds.

Step-by-Step Protocol using GraphPad Prism

GraphPad Prism is a widely used software for dose-response curve analysis.[7][15] Below is a detailed protocol for analyzing the hypothetical data.

  • Data Entry:

    • Open GraphPad Prism and select "XY" from the "New Table & Graph" options.

    • Choose "Enter replicate Y values in side-by-side subcolumns" to input the triplicate data.

    • Enter the concentration values in the X column and the corresponding percentage inhibition values in the Y columns for each compound.

  • Nonlinear Regression Analysis:

    • Click on the "Analyze" button in the toolbar.

    • Select "Nonlinear regression (curve fit)" from the "XY Analyses" section.

    • In the "Parameters: Nonlinear Regression" dialog box, go to the "Dose-Response - Inhibition" family of equations and select "log(inhibitor) vs. normalized response -- Variable slope".

  • Constraining Parameters (Optional but Recommended):

    • Navigate to the "Constrain" tab.

    • Constrain the "Bottom" parameter to a constant value of 0, as inhibition cannot be less than 0%.

    • Constrain the "Top" parameter to a constant value of 100, assuming the assay can achieve 100% inhibition.

  • Comparing Fits (Statistical Comparison of IC50):

    • Go to the "Compare" tab.

    • Select the option to "Compare EC50 or IC50".

    • Prism will perform an F-test to determine if the IC50 values between the different datasets are statistically different.

  • Generate Graphs and Results:

    • Click "OK" to run the analysis.

    • Prism will generate a results table with the best-fit values for the parameters (including IC50 and HillSlope) along with their 95% confidence intervals and the R-squared value.

    • A graph of the fitted dose-response curves will also be generated.

Alternative Analysis using R

For researchers who prefer a programming-based approach, the 'drc' package in R is a powerful tool for dose-response analysis.[16][17][18][19][20]

A basic script to perform the analysis on the hypothetical data would look like this:

This script will fit the 4PL model to the data for PYR-A and provide a summary of the parameters. The ED() function within the 'drc' package can be used to calculate the IC50 value and its confidence interval.

Conclusion

The statistical analysis of dose-response curves is a cornerstone of preclinical drug discovery, providing essential quantitative measures of a compound's potency and efficacy. For pyranopyrimidine derivatives, a class of compounds with significant therapeutic promise, rigorous and standardized analytical methods are crucial for making informed decisions about which candidates to advance.

This guide has outlined a comprehensive framework for this analysis, from robust experimental design to the application and interpretation of the four-parameter logistic model using both user-friendly software like GraphPad Prism and the powerful R programming environment. By adhering to these principles of scientific integrity and statistical rigor, researchers can confidently compare the biological activity of novel pyranopyrimidine derivatives and accelerate the development of new medicines.

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Confirming Target Engagement of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine in Cells: A Comparative Guide to CETSA and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, identifying a compound that elicits a desired phenotypic response is a pivotal, yet preliminary, step. The subsequent critical challenge lies in elucidating the compound's mechanism of action, a cornerstone of which is the unequivocal confirmation of direct binding to its intracellular target. This guide provides an in-depth, experience-driven comparison of the Cellular Thermal Shift Assay (CETSA) and its alternatives for validating the target engagement of novel small molecules, using the hypothetical candidate 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine as a case study.

The Imperative of Target Engagement Validation

Phenotypic screening, while powerful, often yields compounds with unknown molecular targets. Before committing significant resources to lead optimization, it is paramount to verify that the compound directly interacts with a specific protein within the complex milieu of the cell.[1][2] Failure to do so can lead to the pursuit of molecules with misleading off-target effects or undesirable polypharmacology.[1] The Cellular Thermal Shift Assay (CETSA) has emerged as a robust, label-free method to address this challenge by directly assessing protein-ligand binding in a physiologically relevant setting.[3][4][5]

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is predicated on a fundamental biophysical principle: the binding of a ligand to its target protein confers thermal stability.[3][5][6] When heated, proteins denature and aggregate out of solution. A protein bound to a stabilizing ligand, however, will require a higher temperature to unfold. By subjecting cells or cell lysates to a temperature gradient, one can generate a "melting curve" for a protein of interest. A shift in this curve to a higher temperature in the presence of a compound provides direct evidence of target engagement.[6][7][8]

Experimental Workflow: A Step-by-Step Guide to CETSA

This section details a comprehensive protocol for performing a CETSA experiment to confirm the engagement of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine with a hypothetical target, "Kinase X," in a human cancer cell line.

Diagram of the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells to 80-90% Confluency compound_treatment 2. Treat Cells with 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine or DMSO cell_culture->compound_treatment aliquot 3. Aliquot Cell Suspension into PCR Tubes compound_treatment->aliquot heat 4. Apply Temperature Gradient (e.g., 40-70°C) aliquot->heat lysis 5. Cell Lysis (Freeze-Thaw) heat->lysis centrifugation 6. Centrifuge to Separate Soluble and Precipitated Proteins lysis->centrifugation supernatant 7. Collect Supernatant (Soluble Fraction) centrifugation->supernatant western_blot 8. Western Blot for Kinase X supernatant->western_blot quantification 9. Densitometry and Data Analysis western_blot->quantification Alternatives CETSA CETSA AP_MS Affinity Purification-Mass Spectrometry (AP-MS) CETSA->AP_MS compare Chem_Proteomics Chemical Proteomics CETSA->Chem_Proteomics compare Genetic_Methods Genetic Methods (shRNA/CRISPR) CETSA->Genetic_Methods compare DARTS DARTS CETSA->DARTS compare

Caption: A comparison of CETSA with other key target engagement techniques.

Table 3: Comparison of Target Engagement Methods
MethodPrincipleKey AdvantagesKey Limitations
CETSA Ligand binding alters the thermal stability of the target protein.Label-free, applicable in intact cells and tissues, reflects physiological conditions. [7][9]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for traditional formats. [9]
Affinity Purification-Mass Spectrometry (AP-MS) An immobilized version of the compound is used to "pull down" interacting proteins from cell lysates.Can identify novel targets without prior knowledge; provides a global view of interactors.Requires chemical modification of the compound, which may alter its binding properties; prone to false positives from non-specific binding.
Chemical Proteomics (e.g., Activity-Based Protein Profiling) Utilizes reactive probes that covalently bind to active sites of enzyme families.Can provide information on enzyme activity and inhibitor specificity in a native context.Limited to specific enzyme classes with suitable reactive probes; requires probe synthesis.
Genetic Methods (e.g., shRNA, CRISPR) The gene encoding the putative target is silenced or knocked out to see if the compound's phenotypic effect is lost.Directly links a gene to a cellular phenotype.Off-target effects of shRNA/CRISPR can complicate interpretation; does not directly prove a physical interaction with the compound.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.Direct evidence of binding without relying on thermal stability; label-free. [10]Not all proteins are equally amenable to proteolysis; may not be as sensitive to weak interactions. [10]

Conclusion and Future Perspectives

Confirming target engagement is a non-negotiable step in modern drug discovery. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the interaction between a small molecule, such as 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, and its intracellular target. While traditional Western Blot-based CETSA is invaluable for focused studies, higher-throughput adaptations, including those utilizing luciferase reporters or mass spectrometry (Thermal Proteome Profiling), are expanding the utility of this platform for screening and unbiased target identification. [11][12][13] By carefully selecting the appropriate target engagement assay and rigorously executing the experimental protocol, researchers can build a strong, evidence-based foundation for advancing promising compounds through the drug development pipeline. The integration of CETSA early in this process can significantly de-risk projects and accelerate the delivery of novel therapeutics.

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A Senior Application Scientist's Guide to the ADME Properties of Pyranopyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyranopyrimidine Scaffold and the ADME Imperative

The pyranopyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its unique three-dimensional shape and hydrogen bonding capabilities make it a versatile framework for designing potent and selective inhibitors of various biological targets, particularly kinases.[1][2] Consequently, pyranopyrimidine derivatives are actively being investigated for a range of therapeutic applications, including oncology and anti-inflammatory treatments.[2][3]

However, potent biological activity alone does not make a successful drug. The journey from a promising "hit" compound to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent potency but poor oral absorption, rapid metabolism, or unfavorable distribution will likely fail in development. Therefore, a thorough and early assessment of ADME properties is not just a regulatory requirement but a cornerstone of efficient drug discovery.

This guide provides a comparative analysis of the key ADME properties of pyranopyrimidine-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of typical ADME profiles but also detailed, field-proven experimental protocols for their assessment. By understanding the causality behind experimental choices and adhering to rigorous, self-validating protocols, researchers can make more informed decisions, optimizing chemical series to achieve a harmonious balance between potency and pharmacokinetics.

Core ADME Parameters: A Comparative Overview

The ADME profile of a compound is a multi-faceted puzzle. For the pyranopyrimidine class, several key parameters are consistently evaluated to predict in vivo performance.

Absorption: Solubility and Permeability

For oral administration, a drug must first dissolve in the gastrointestinal fluid and then permeate across the intestinal epithelium into the bloodstream.

  • Aqueous Solubility: This is the measure of a compound's ability to dissolve in an aqueous medium. Pyranopyrimidine scaffolds, while versatile, can sometimes present solubility challenges due to their often rigid and planar nature.[4] Low solubility can lead to poor absorption and unreliable data in biological assays.[5] Kinetic solubility is often used in early screening, where a compound is introduced from a DMSO stock into an aqueous buffer, providing a rapid assessment of its propensity to precipitate.[6][7]

  • Permeability: This refers to the ability of a compound to pass through biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion, which is a primary mechanism for drug absorption.[8][9] This assay measures a compound's diffusion from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[10]

Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[11] It is generally the unbound (free) fraction of the drug that is available to interact with its target and exert a therapeutic effect.[12] High plasma protein binding can limit a drug's distribution into tissues and reduce its efficacy. The "gold standard" method for determining PPB is Equilibrium Dialysis .[11] This technique allows the free drug to reach equilibrium across a semipermeable membrane separating plasma from a buffer solution.[12]

Metabolism: Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify foreign compounds to facilitate their excretion.[13][14] The Microsomal Stability Assay is a cornerstone of in vitro ADME testing.[15] It uses liver microsomes—subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes like CYPs—to measure the rate at which a compound is metabolized.[16][17] A compound that is rapidly metabolized will have a short half-life and may require frequent dosing to maintain therapeutic concentrations.

In-Depth Experimental Protocols

Accurate and reproducible ADME data depend on standardized, well-controlled experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Kinetic Aqueous Solubility Assay (Nephelometric Method)

Causality: This high-throughput assay is chosen for early screening because it quickly identifies compounds with potential solubility liabilities.[6] It measures the light scattering caused by precipitated particles when a compound is rapidly introduced from a DMSO stock into an aqueous buffer, mimicking the initial dissolution challenge in the gut.[18]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: Using a 96-well microtiter plate, add 5 µL of the DMSO stock solution to the first well of a row.

  • Buffer Addition: Add 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to the first well and 125 µL to subsequent wells in the row for serial dilution.

  • Serial Dilution: Perform a serial 1:1 dilution across the plate to generate a range of concentrations.

  • Incubation: Mix the plate thoroughly and incubate at room temperature (e.g., 25°C) for 2 hours to allow precipitation to equilibrate.[18]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control.

Self-Validation:

  • Controls: Include a known soluble compound (e.g., propranolol) and a known insoluble compound (e.g., ketoconazole) on each plate.

  • DMSO Concentration: Ensure the final DMSO concentration is low (typically ≤ 2%) to avoid artificially enhancing solubility.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA model is selected for its simplicity, cost-effectiveness, and focus on passive diffusion, which is a key determinant of oral absorption.[19] By eliminating the complexities of active transport and metabolism found in cell-based assays, it provides a clear, rank-ordering of compounds based on their intrinsic permeability.[8][9]

Protocol:

  • Membrane Coating: Coat each well of a 96-well hydrophobic PVDF filter plate (the donor plate) with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test compounds at a final concentration of 200 µM in PBS (with a final DMSO concentration ≤ 1%). Add 200 µL of this solution to each well of the coated donor plate.

  • Sandwich Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."[19]

  • Incubation: Incubate the sandwich assembly at room temperature for 5 to 18 hours with gentle shaking.[8]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Self-Validation:

  • Membrane Integrity: Use a low-permeability marker like Lucifer Yellow to check the integrity of the artificial membrane.[9]

  • Controls: Include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) control compounds to benchmark the assay performance.

Metabolic Stability Assay (Human Liver Microsomes)

Causality: This assay is the industry standard for evaluating Phase I metabolic liabilities.[16] Human Liver Microsomes (HLMs) are used because they contain a high concentration of CYP enzymes, the primary drivers of drug metabolism.[13] The rate of disappearance of the parent compound over time provides a direct measure of its susceptibility to hepatic clearance.[20]

Protocol:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[20]

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[21]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound (final concentration 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[1]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).[1][16]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[17]

Self-Validation:

  • Negative Control: Run a parallel incubation without the NADPH-regenerating system to account for non-enzymatic degradation.[20]

  • Positive Controls: Include compounds with known metabolic fates: a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Causality: Equilibrium dialysis is considered the most reliable method for determining the unbound fraction of a drug because it minimizes experimental artifacts.[12][22] The RED (Rapid Equilibrium Dialysis) device uses a 96-well plate format with individual dialysis cells, allowing for higher throughput while maintaining the integrity of the method.[23]

Protocol:

  • Device Preparation: Prepare the RED device inserts by hydrating the dialysis membranes (typically 8 kDa MWCO) according to the manufacturer's instructions.

  • Sample Preparation: Spike human plasma with the test compound to a final concentration of 1-10 µM.[22]

  • Loading the Device:

    • Add the spiked plasma (e.g., 300 µL) to the sample chamber (often color-coded red) of the RED device.[22]

    • Add dialysis buffer (PBS, pH 7.4) to the buffer chamber (e.g., 500 µL).[22]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (approx. 300 RPM) for 4 to 8 hours to allow the unbound compound to reach equilibrium.[22][24]

  • Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot, so both samples have the same final matrix composition.[24]

  • Analysis: Determine the concentration of the compound in both sets of samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]. The percent bound is (1 - fu) * 100.

Self-Validation:

  • Equilibrium Time: The time to reach equilibrium should be determined for each compound class or for compounds with unusual physicochemical properties.[24]

  • Controls: Include control compounds with known binding characteristics: high binding (e.g., warfarin) and low binding (e.g., atenolol).[22]

Visualization of ADME Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are represented using the Graphviz DOT language.

ADME_Screening_Workflow cluster_2 Decision & Optimization sol Kinetic Solubility (Nephelometry) pampa Permeability (PAMPA) met_stab Metabolic Stability (HLM) ppb Plasma Protein Binding (Equilibrium Dialysis) met_stab->ppb Promising Results caco2 Permeability & Efflux (Caco-2 Assay) decision Select Candidate for In Vivo PK Studies ppb->decision caco2->decision start New Compound start->sol

Caption: A typical experimental workflow for in vitro ADME assessment.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Pyranopyrimidine Core oxidation Oxidation (Hydroxylation, N-dealkylation) parent->oxidation CYP450 Enzymes (e.g., CYP3A4, 2C9) conjugation Conjugation (Glucuronidation, Sulfation) oxidation->conjugation UGTs, SULTs excretion Renal/Biliary Excretion conjugation->excretion Increased Polarity

Caption: Hypothetical metabolic pathway for a pyranopyrimidine compound.

Comparative Data of Pyranopyrimidine Derivatives

The following table summarizes representative in vitro ADME data for pyranopyrimidine derivatives found in the literature. It is crucial to note that ADME properties are highly sensitive to the specific substitutions on the core scaffold.

Compound ClassPrimary TargetSolubility (µM)Permeability (PAMPA, Papp x 10⁻⁶ cm/s)Metabolic Stability (HLM, t½ min)Plasma Protein Binding (%)Reference
Pyrazolo[3,4-d]pyrimidinesKinases (e.g., c-Src/Abl)Generally Low to ModerateModerate to HighVariable, often stable>90% (Typical)[4]
Pyrano[2,3-d]pyrimidinesPARP-1Data not explicitly reported, but good bioavailability suggested by PSA values < 140 ŲData not explicitly reportedData not explicitly reportedData not explicitly reported[25]
Pyrazolo[1,5-a]pyrimidinesAntimicrobial/AnticancerData not explicitly reported, but predicted to have good drug-likenessData not explicitly reportedData not explicitly reportedData not explicitly reported[26]

Analysis: The pyrazolo[3,4-d]pyrimidine series, often explored for kinase inhibition, frequently exhibits a trade-off between potent activity and suboptimal aqueous solubility.[4] However, they often possess good passive permeability.[4] Data for other pyranopyrimidine subclasses is less consolidated in public literature, highlighting the need for consistent, head-to-head experimental comparisons during drug discovery campaigns. In silico predictions, such as those performed for pyrazolo[1,5-a]pyrimidines, can be valuable for initial prioritization but must be validated by experimental data.[26]

Conclusion

The pyranopyrimidine scaffold remains a highly valuable starting point for the design of novel therapeutics. However, success is contingent upon a deep understanding and proactive optimization of ADME properties. By employing the rigorous, self-validating experimental protocols outlined in this guide, researchers can generate high-quality, comparative data. This data-driven approach allows for the early identification of metabolic liabilities and guides synthetic chemistry efforts toward compounds with a balanced profile of potency, safety, and favorable pharmacokinetics, ultimately increasing the probability of clinical success.

References

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from PubChem. [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from Bio-protocol. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from protocols.io. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from Merck Millipore. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Bioarray. [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Pan, Y. C., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex. [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from CliniSciences. [Link]

  • Liu, H., et al. (2009). High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry. Journal of Chromatography A. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from BioIVT. [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery. [Link]

  • El-Adl, K., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry. [Link]

  • El-Adl, K., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. PubMed. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from Creative Bioarray. [Link]

  • Dweedar, H. E., et al. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]

  • Sisinna, L., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals. [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from IQVIA Laboratories. [Link]

  • Alera Labs, LLC. (2019). In Vitro ADME Assays. Retrieved from Alera Labs, LLC. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

  • Daina, A., & Zoete, V. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceuticals. [Link]

  • Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. ResearchGate. [Link]

  • Locuson, C. W., et al. (2025). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Journal of Medicinal Chemistry. [Link]

  • De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. MDPI. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (CAS No. 1211486-21-3). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, ensuring its proper disposal is paramount for laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and laboratory managers, offering field-proven insights that extend beyond standard product documentation.

Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, this guide is built upon a precautionary principle. The procedures outlined are derived from the known hazards of structurally related pyrimidine and pyridine derivatives and are aligned with authoritative guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Waste Profile

The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. The structure of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, containing a pyrimidine core, suggests that it should be handled as a potentially hazardous substance. Pyrimidine and its derivatives are known to possess biological activity and can be harmful.[1] For instance, related compounds are often classified as irritants and may be harmful if ingested or absorbed through the skin.[2][3][4]

Therefore, all waste containing this compound—including neat material, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.

Table 1: Extrapolated Hazard Profile and Disposal Parameters
ParameterPresumed Hazard/CharacteristicRationale & Authoritative Source
Acute Toxicity Harmful if swallowed. Based on the toxicological profile of analogous heterocyclic compounds and pyrimidine derivatives.[2][4]
Skin Corrosion/Irritation Causes skin irritation. Pyrimidine and pyridine structures are frequently associated with skin irritation.[3][4]
Eye Damage/Irritation Causes serious eye irritation. A common hazard classification for amine-containing heterocyclic compounds.[2][3]
Respiratory Hazard May cause respiratory tract irritation. A precautionary classification for fine chemical powders or aerosols.[2][3]
Environmental Hazard Treat as harmful to aquatic life. Prudent practice for synthetic heterocyclic compounds lacking specific ecotoxicity data. Do not let product enter drains.[2][5]
EPA Waste Code D001 (Ignitability) / D002 (Corrosivity) To be determined by institutional EHS based on the specific waste matrix (e.g., dissolved in a flammable solvent).

Mandatory Personal Protective Equipment (PPE)

Given the presumed hazard profile, stringent adherence to PPE protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

  • Hand Protection: Always wear double-layered nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Dispose of the outer glove immediately after handling the waste container.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn over the goggles.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: When handling the solid compound or generating aerosols, work within a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Step-by-Step Disposal Protocol

This protocol ensures waste is segregated, contained, and stored in compliance with EPA and OSHA regulations.[7][8]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[7]

  • Solid Waste:

    • Collect un-reclaimable 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine powder, contaminated weigh boats, spatulas, and Kimwipes into a dedicated hazardous waste container.

    • This container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, leak-proof liquid hazardous waste container.

    • Crucially, do not mix this waste stream with other solvents or aqueous waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-proof sharps container clearly marked as hazardous chemical waste.[9]

  • Contaminated PPE:

    • Dispose of all contaminated gloves, disposable lab coats, and bench paper in a designated solid waste stream for hazardous materials.[7]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by law and are essential for safe handling.[8][10]

  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, screw-top cap.[11] Never use food or beverage containers. Acids and bases should not be stored in metal containers.[10]

  • Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[10]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[8]

    • The date waste was first added to the container (the "accumulation start date").

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) before it is collected for final disposal.[8][11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Containment: The waste container must be kept in a secondary containment bin to prevent spills from reaching drains.

  • Condition: Keep the container securely capped at all times, except when adding waste.[11]

  • Inspection: The SAA should be inspected weekly for leaks or container degradation.[11]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the laboratory and contact your institution's EHS.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills.

  • Collection: Carefully collect the absorbed material and any contaminated solids using spark-proof tools and place it into a new, properly labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

Final Disposal Pathway

The final step is the transfer of custody to trained professionals for disposal in accordance with federal and local regulations.

  • EHS Collection: Arrange for the collection of the sealed and labeled hazardous waste containers through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Ultimate Disposal Method: For organic compounds like this, the most common and effective disposal method is high-temperature incineration in a licensed facility.[5][8][13] This process destroys the chemical structure, converting it into less harmful substances like carbon dioxide and water, with flue gases being scrubbed to prevent the release of pollutants.[5]

Visual Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal gen Waste Generation (Solid, Liquid, PPE) assess Hazard Assessment (Treat as Irritant/Toxic) gen->assess segregate Segregate Waste Streams (Solid vs. Liquid) assess->segregate container Select & Pre-Label Compatible Container segregate->container collect Collect Waste container->collect store Store in SAA (Capped, Secondary Containment) collect->store pickup Schedule EHS Pickup store->pickup transport Transport by Licensed Waste Hauler pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Disposal workflow for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link][7]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link][11]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link][8]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link][14]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link][15]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link][12]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link][16]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link][10]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link][9]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link][6]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link][13]

  • Safety Data Sheet for 5,6-Dihydro-3H-Pyrano[4',3':4,5]Thieno[2,3-D]Pyrimidin-4(8H)-One. (2025). AA Blocks. Retrieved from [Link][2]

  • Human health tier II assessment for 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link][4]

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Comprehensive Guide to Personal Protective Equipment for Handling 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including pyrimidines and aromatic amines, to establish a robust safety framework. This guidance is grounded in the principles of proactive risk mitigation and adheres to established standards from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Analysis: A Precautionary Approach

Given the novelty of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, a comprehensive hazard assessment is predicated on the toxicological profiles of its constituent functional groups. This molecule incorporates a pyrimidine ring, a pyran ring, and an aromatic amine group.

  • Pyrimidine Core: Pyrimidine-based compounds can be flammable and may cause irritation upon contact with skin and eyes.[1][2] Safe handling practices for pyrimidines generally require the use of protective gloves, safety goggles, and, in cases of potential aerosolization, respiratory protection.[2]

  • Aromatic Amine Group: The presence of an aromatic amine is a significant safety consideration. Aromatic amines as a class of compounds are known for their potential carcinogenicity, mutagenicity, and toxicity.[3][4] A primary concern is their ability to be readily absorbed through the skin, making dermal protection a critical control measure.[3]

  • Pyran Ring: While pyran itself is unstable, its derivatives are common in many biological molecules.[5][6] Some pyran-based compounds can be flammable.

Based on this structural analysis, it is prudent to treat 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine as a potentially hazardous substance with multiple routes of exposure. The following PPE recommendations are therefore based on a conservative approach to minimize risk.

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to provide comprehensive protection against the potential hazards of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[7]Protects against splashes of the chemical, which may be irritating or corrosive to the eyes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double gloving is recommended to minimize the risk of exposure due to tears or permeation.[7]Prevents dermal absorption, a primary route of exposure for aromatic amines.[3] Regular glove changes are crucial, especially after direct contact or after extended use.
Body Protection A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.Protects the skin and personal clothing from contamination. Flame-resistant material is a precaution against the potential flammability of pyrimidine-based compounds.
Respiratory Protection A NIOSH-approved respirator may be necessary if the compound is handled in a way that generates dust or aerosols, or if work is performed outside of a certified chemical fume hood.[8][9]Prevents inhalation of the compound, which could have toxic effects. The type of respirator should be selected based on a formal risk assessment of the specific procedure.
Foot Protection Closed-toe shoes made of a non-porous material are mandatory in the laboratory.Protects the feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as crucial as the use of appropriate PPE. The following workflow is designed to minimize the risk of exposure at each stage of handling 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

3.2. Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Inspect Inspect PPE for Integrity Prep->Inspect Hood Verify Fume Hood Functionality Inspect->Hood Weigh Weigh Compound in Fume Hood Hood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Doff Doff PPE Correctly Dispose->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A stepwise workflow for the safe handling of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.

3.3. Post-Handling and Decontamination

  • Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of in the appropriate waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation

All waste contaminated with 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine must be segregated as hazardous chemical waste. This includes:

  • Unused or excess compound.

  • Contaminated consumables (e.g., gloves, pipette tips, weighing paper).

  • Solvent rinses from contaminated glassware.

4.2. Waste Collection and Labeling

  • Containers: Use chemically compatible, leak-proof containers for waste collection.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

4.3. Final Disposal

Final disposal of hazardous waste must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[10]

Disposal_Plan Start Generation of Waste Segregate Segregate as Hazardous Waste Start->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store EHS Arrange for Pickup by EHS/Contractor Store->EHS

Caption: The mandated disposal pathway for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine waste.

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently handle 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine while upholding the highest standards of laboratory safety.

References

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  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • PubMed. (n.d.). Acute and chronic toxicity of aromatic amines studied in the isolated perfused rat liver. Retrieved from [Link]

  • PubMed. (n.d.). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • ResearchGate. Pyran-based derivatives obtained from natural origin with cell damage potential. Retrieved from [Link]

  • Britannica. (1998, July 20). Pyran. Retrieved from [Link]

  • IntechOpen. (2021, March 17). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

  • Wikipedia. Pyran. Retrieved from [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]

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